5'-Fluoroindirubinoxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPHNLUPQPQSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5'-Fluoroindirubinoxime: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of indirubin, a natural product isolated from Indigofera species. It has emerged as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activities, and relevant experimental methodologies for this compound, serving as a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound is characterized by an indirubin core structure with a fluorine atom substituted at the 5' position of one of the indole rings and an oxime group at the 3-position.
Chemical Structure:
Caption: Chemical structure of this compound.
| Identifier | Value | Reference |
| IUPAC Name | 5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | [1] |
| Molecular Formula | C₁₆H₁₀FN₃O₂ | [1][2] |
| Molecular Weight | 295.27 g/mol | [1][2] |
| CAS Number | 861214-33-7 | [2] |
| SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O | [1] |
| InChI Key | LAPHNLUPQPQSKF-UHFFFAOYSA-N | [1] |
| Property | Value | Reference |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | [3][4] |
| Storage | Store at -20°C as a powder and at -80°C in solvent. | [5] |
Pharmacological Properties
This compound is a potent inhibitor of FLT3 kinase and exhibits significant antiproliferative activity against various cancer cell lines.
Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Reference |
| FLT3 | 15 | [4][5] |
| VEGFR2 | 1530 | |
| Aurora A | 1270 |
Further kinase selectivity profiling is recommended to fully characterize the specificity of this compound.
Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MV4;11 (FLT3-ITD) | Acute Myeloid Leukemia | 0.072 | |
| RS4;11 (FLT3-WT) | Acute Myeloid Leukemia | >10 | |
| A549 | Lung Cancer | 13 | [3] |
| SNU-638 | Stomach Cancer | 2.1 | [3] |
| HT-1080 | Fibrosarcoma | 3.4 | [3] |
| HL-60 | Leukemia | 89 | [3] |
| MCF-7 | Breast Cancer | 9 | [3] |
| Col 2 | Colon Cancer | >50 | [3] |
| RK3E-ras | Rat Kidney Epithelial (K-Ras transformed) | 5.1 | [3] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the FLT3 receptor tyrosine kinase. In AML, activating mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, promoting cell proliferation and survival. By inhibiting FLT3, this compound effectively blocks these pro-survival signals.
FLT3 Signaling Pathway
Caption: Inhibition of FLT3 signaling by this compound.
Experimental Protocols
The following are generalized protocols for key experiments related to the evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of indirubin derivatives often involves the condensation of an isatin derivative with an indoxyl derivative. For this compound, this would likely involve the reaction of 5-fluoro-isatin with indoxyl, followed by oximation.
References
- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Research Portal [iro.uiowa.edu]
5'-Fluoroindirubinoxime (5'-FIO): A Technical Guide for Researchers
Executive Summary: 5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of the indirubin natural product. It has emerged as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase implicated in the pathogenesis of certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document provides a comprehensive technical overview of 5'-FIO, including its physicochemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating novel kinase inhibitors for therapeutic applications.
Introduction to this compound (5'-FIO)
This compound, also known as 5'-FIO, is a member of the indirubin class of bis-indole alkaloids.[1] Indirubins are known for their biological activities, particularly the inhibition of various protein kinases.[2][3] 5'-FIO has been specifically identified as a potent inhibitor of FLT3 kinase, an important target in oncology.[1] The FLT3 gene is one of the most frequently mutated genes in AML, leading to constitutive activation of the kinase and uncontrolled proliferation of leukemic cells. By targeting FLT3, 5'-FIO presents a promising therapeutic strategy for FLT3-driven cancers.[4]
Physicochemical Properties
The fundamental properties of 5'-FIO are summarized below. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like Dimethyl sulfoxide (DMSO).
| Property | Value | Reference |
| CAS Number | 861214-33-7 | [5] |
| Molecular Formula | C₁₆H₁₀FN₃O₂ | [5] |
| Molecular Weight | 295.27 g/mol | [5] |
| Appearance | Light brown to black solid | [6] |
| Solubility | DMSO: 83.33 mg/mL (282.22 mM) | [6] |
| Water: Insoluble | [5] | |
| Ethanol: Insoluble | [5] | |
| Storage | Store powder at -20°C for up to 3 years | [6] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for 5'-FIO is the direct inhibition of protein kinase activity through competitive binding at the ATP pocket.
Primary Target: FLT3 Inhibition
5'-FIO is a highly potent inhibitor of FLT3 kinase with a reported IC₅₀ value of 15 nM.[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells. Upon binding its ligand (FLT3-L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. In AML, activating mutations (such as internal tandem duplications, ITD) cause the FLT3 receptor to be constantly active, even without its ligand, driving malignant cell growth. 5'-FIO blocks the ATP-binding site of FLT3, preventing phosphorylation and shutting down these downstream signals, ultimately leading to apoptosis in cancer cells that depend on FLT3 activity.[6]
Other Kinase Targets
While highly potent against FLT3, 5'-FIO has been evaluated for off-target activity. It shows significantly weaker inhibition against other kinases, indicating a favorable selectivity profile. It inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora A kinase with IC₅₀ values of 1.53 µM and 1.27 µM, respectively.[4][6] This is approximately 100-fold less potent than its activity against FLT3.
Potential for CDK and GSK-3β Inhibition
The indirubin scaffold is a known inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[2][3] For instance, the parent compound indirubin and its derivative indirubin-3'-monoxime are potent inhibitors of both CDK1/2/5 and GSK-3β.[2][7] While 5'-FIO belongs to this chemical class, its specific activity against a broad panel of CDKs and GSK-3β has not been extensively reported in the cited literature. Researchers should consider that 5'-FIO may possess inhibitory activity against these kinases, which could contribute to its overall biological effects.
Quantitative Biological Data
The biological activity of 5'-FIO has been quantified through both biochemical and cell-based assays.
In Vitro Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of 5'-FIO against purified protein kinases.
| Target Kinase | IC₅₀ Value | Reference |
| FLT3 | 15 nM | [1][4][6] |
| VEGFR2 | 1.53 µM | [4][6] |
| Aurora A | 1.27 µM | [4][6] |
Cellular Antiproliferative Activity
This table presents the IC₅₀ values of 5'-FIO in various human cancer cell lines, demonstrating its antiproliferative effects.
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| MV4;11 | Acute Myeloid Leukemia (FLT3-ITD) | N/A (Active) | |
| A549 | Lung Carcinoma | 12.2 µM | [4][6] |
| SNU-638 | Stomach Carcinoma | 2.1 µM | [4][6] |
| HT-1080 | Fibrosarcoma | 3.4 µM | [4][6] |
| RK3E-ras | Ras-transformed Kidney Epithelial | 5.1 µM | [6] |
Key Experimental Protocols
The following sections detail generalized protocols for assessing the activity of 5'-FIO.
In Vitro FLT3 Kinase Binding Assay (LanthaScreen™)
This protocol describes a method to determine the IC₅₀ value of an inhibitor against a purified kinase using a Fluorescence Resonance Energy Transfer (FRET)-based binding assay.[8]
-
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by an inhibitor. A europium-labeled antibody binds the kinase, and when the tracer is also bound, FRET occurs. An inhibitor like 5'-FIO competes with the tracer, disrupting FRET in a dose-dependent manner.[8]
-
Key Materials:
-
Recombinant human FLT3 kinase
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
5'-FIO compound
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)
-
384-well microplates
-
Fluorescence plate reader with FRET capability
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of 5'-FIO in DMSO, then dilute further in assay buffer to a 3x final concentration.
-
Kinase/Antibody Preparation: Prepare a 3x mixture of FLT3 kinase and Eu-labeled antibody in assay buffer.
-
Tracer Preparation: Prepare a 3x solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3x compound dilution, 5 µL of the 3x kinase/antibody mixture, and 5 µL of the 3x tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence reader, measuring both the donor (europium) and acceptor (Alexa Fluor™ 647) emission. Calculate the emission ratio.
-
Data Analysis: Plot the emission ratio against the logarithm of the 5'-FIO concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of a colorimetric MTT assay to measure the effect of 5'-FIO on the metabolic activity and viability of cultured cancer cells.[9][10]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][11]
-
Key Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3-dependent studies)
-
Complete cell culture medium
-
5'-FIO compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare a serial dilution of 5'-FIO in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for another 3-4 hours until purple precipitate is visible.[12][13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[9][13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot cell viability (%) against the logarithm of 5'-FIO concentration to determine the IC₅₀.
-
Summary and Future Directions
This compound (5'-FIO) is a valuable chemical probe and a potential therapeutic lead compound characterized by its potent and selective inhibition of FLT3 kinase. Its demonstrated antiproliferative activity in cancer cell lines, particularly those reliant on FLT3 signaling, underscores its relevance for further investigation in AML and other related malignancies.
Future research should focus on a comprehensive kinome-wide selectivity profile to fully characterize its off-target effects, including a definitive assessment of its activity against CDKs and GSK-3β. Further preclinical studies are warranted to evaluate its pharmacokinetic properties, in vivo efficacy in various cancer models, and potential for combination therapies with other anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (5'-FIO) | FLT3 Inhibitor |CAS861214-33-7| DC Chemicals [dcchemicals.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Novel Indirubin Derivatives
Indirubin, a natural bis-indole alkaloid, has emerged from traditional Chinese medicine as a promising scaffold for the development of potent therapeutic agents.[1] Originally identified as the active component in Danggui Longhui Wan for the treatment of chronic myelogenous leukemia (CML), its mechanism of action has been elucidated, revealing a potent inhibitory effect on various protein kinases.[1][2] This discovery has catalyzed extensive research into synthesizing and evaluating novel indirubin derivatives with improved potency, selectivity, and pharmacokinetic properties.[3]
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel indirubin derivatives. It details the key signaling pathways they modulate, presents quantitative data on their activity, outlines experimental protocols, and discusses structure-activity relationships.
Mechanism of Action and Key Signaling Pathways
Indirubin and its derivatives are primarily known as ATP-competitive inhibitors of protein kinases, binding to the ATP-binding pocket of these enzymes.[1][4] This mechanism allows them to modulate several critical signaling pathways involved in cell proliferation, survival, and differentiation. The primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3).[2][4][5]
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle.[6] Indirubins were first identified as potent inhibitors of CDKs, leading to cell cycle arrest in the G1/S or G2/M phases and subsequent apoptosis.[1][4] They show inhibitory activity against CDK1, CDK2, and CDK5.[4][5] By inhibiting CDKs, indirubin derivatives prevent the phosphorylation of crucial substrates like the retinoblastoma protein (pRb), which in turn blocks the activation of E2F transcription factors required for cell cycle progression.[1]
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. It is also involved in the abnormal tau phosphorylation seen in Alzheimer's disease.[5][7] Many indirubin derivatives, such as indirubin-3′-oxime and 6-bromoindirubin, are potent inhibitors of GSK-3β.[2][5][8] This inhibition contributes to their anti-proliferative and pro-apoptotic effects.[9]
Inhibition of the Src-STAT3 Pathway
Constitutive activation of STAT3 is common in many human cancers and promotes cell survival and proliferation.[4] Indirubin derivatives, notably E804, have been shown to potently block the STAT3 signaling pathway.[4] E804 acts by directly inhibiting the activity of the upstream kinase c-Src (IC50 = 0.43 μM), which prevents the phosphorylation and activation of STAT3.[4] This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[4]
References
- 1. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential of indirubins in medicinal chemistry: Biological activity, structural modification, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indirubin-3'-oxime | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
Mechanism of action of 5'-Fluoroindirubinoxime
An In-depth Technical Guide to the Mechanism of Action of 5'-Fluoroindirubinoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (5'-FIO), a synthetic derivative of the bis-indole alkaloid indirubin, has emerged as a potent anti-proliferative and pro-apoptotic agent. This document provides a comprehensive technical overview of its mechanism of action, focusing on its molecular targets and the subsequent cellular signaling pathways it modulates. Quantitative data from various studies are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research and development.
Core Mechanism of Action: Potent Kinase Inhibition
The primary anti-neoplastic activity of this compound stems from its function as a potent ATP-competitive kinase inhibitor. Its mechanism is multi-targeted, but with a particularly high affinity for Fms-like tyrosine kinase 3 (FLT3).
Primary Target: Fms-like Tyrosine Kinase 3 (FLT3)
5'-FIO is a potent inhibitor of FLT3, a Class III receptor tyrosine kinase.[1][2] The half-maximal inhibitory concentration (IC50) for 5'-FIO against FLT3 has been determined to be 15 nM .[1][3][4][5][6] FLT3 is frequently mutated in acute myeloid leukemia (AML) and its constitutive activation is a key driver of leukemogenesis. By binding to the ATP-binding pocket of FLT3, 5'-FIO blocks its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways.
Secondary Kinase Targets
While FLT3 is the primary target, 5'-FIO also demonstrates inhibitory activity against other kinases, albeit at higher concentrations.[6] These off-target effects may contribute to its broad anti-cancer profile.
Furthermore, the indirubin scaffold is known to inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[7][8] For instance, the related compound 6-Bromoindirubin-3'-oxime (6BIO) is a known inhibitor of the JAK/STAT3 signaling pathway.[9] It is plausible that 5'-FIO shares some of these inhibitory activities, contributing to its effects on cell cycle progression and apoptosis.
Cellular Effects
The inhibition of key signaling kinases by 5'-FIO translates into potent anti-cancer effects at the cellular level, primarily through the induction of apoptosis and inhibition of cell proliferation via cell cycle arrest.
Induction of Apoptosis
Studies have shown that 5'-FIO and related indirubin derivatives are strong inducers of apoptosis.[6][10] In RK3E-ras cells, treatment with 5'-FIO leads to the activation of the caspase cascade, specifically through the cleavage and activation of caspase-3 and caspase-7.[10] This programmed cell death is a crucial component of its therapeutic effect.
Inhibition of Proliferation and Cell Cycle Arrest
Related indirubin compounds, such as 5'-Nitro-indirubinoxime (5'-NIO), have been shown to induce cell cycle arrest in either the G1 or G2/M phase.[11][12] This is achieved by reducing the levels and activity of key cell cycle regulators, including CDK4, CDK6, and the Cdc2/cyclin B complex.[11][12] This disruption of the cell cycle prevents cancer cells from dividing, thereby inhibiting tumor growth. Given its action as a kinase inhibitor, 5'-FIO likely shares this mechanism.
Quantitative Data Summary
The potency of this compound has been quantified against various molecular targets and cancer cell lines. The data is summarized in the table below.
| Target / Cell Line | Assay Type | IC50 Value | Reference(s) |
| Molecular Targets | |||
| FLT3 | Kinase Assay | 15 nM | [1][3][6] |
| VEGFR2 | Kinase Assay | 1.53 µM | [6] |
| Aurora A | Kinase Assay | 1.27 µM | [6] |
| Cell Lines | |||
| A549 (Lung Carcinoma) | Cell Viability | 12.2 µM | [6] |
| SNU-638 (Gastric Carcinoma) | Cell Viability | 2.1 µM | [6] |
| HT-1080 (Fibrosarcoma) | Cell Viability | 3.4 µM | [6] |
| RK3E-ras (Rat Kidney Epithelial) | Cell Viability | 5.1 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of 5'-FIO are provided below.
General Synthesis of this compound
This protocol is adapted from a general procedure for synthesizing indirubin-3'-oxime derivatives.[10]
-
Dissolve 5'-Fluoroindirubin in pyridine in a round-bottom flask.
-
Add hydroxylamine hydrochloride (10 equivalents) to the solution with magnetic stirring.
-
Heat the mixture under reflux at 80-90°C for 2 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Wash the resulting residue with water and cyclohexane to purify the product, yielding this compound.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., A549, HT-1080) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 5'-FIO (e.g., from 0.1 µM to 50 µM) in fresh medium. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay via Annexin V/Propidium Iodide Staining
This protocol outlines a standard flow cytometry-based method to quantify apoptosis.[10]
-
Cell Treatment: Plate cells (e.g., RK3E-ras) and treat with 10 µM 5'-FIO or vehicle control for 24 hours.[10]
-
Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
Western Blot Analysis
-
Lysate Preparation: Treat cells with 5'-FIO for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-7, total STAT3, phospho-STAT3, actin) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like actin or GAPDH to ensure equal protein loading.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | FLT | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 5'-Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5'-nitro-indirubinoxime induces G2/M cell cycle arrest and apoptosis in human KB oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Fluorinated Indirubin Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Indirubin, a bis-indole alkaloid derived from traditional Chinese medicine, is a well-documented inhibitor of protein kinases crucial to cell cycle regulation and signaling. Chemical modifications of the indirubin scaffold, particularly through fluorination, have been explored to enhance its pharmacological properties, such as metabolic stability and target affinity. This guide provides a comprehensive overview of the biological activities of fluorinated indirubin compounds, focusing on their anticancer and antibacterial properties. We consolidate quantitative data on their efficacy, detail the experimental protocols used for their evaluation, and illustrate the key signaling pathways and experimental workflows involved.
Introduction
Indirubin is the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, historically used to treat chronic myelocytic leukemia.[1][2] The primary mechanism of action for indirubin and its derivatives is the competitive inhibition of ATP-binding sites on protein kinases.[1] Key targets include cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), making these compounds potent modulators of the cell cycle and other critical signaling pathways.[2][3]
The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to improve pharmacological profiles. Fluorination can enhance metabolic stability by strengthening C-H bonds against oxidative degradation, increase lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity with target proteins. This guide focuses on the demonstrated biological activities of indirubin compounds that have been synthetically fluorinated.
Anticancer Activity of Fluorinated Indirubins
Fluorinated indirubins have shown significant potential as anticancer agents, primarily through the inhibition of kinases that drive cell proliferation.
Kinase Inhibition and In Vitro Efficacy
The compound 5'-fluoro-indirubinoxime (5'-FIO) has been identified as a potent inhibitor of several kinases, demonstrating antiproliferative activity across various human cancer cell lines.[4] Its primary mechanism involves inducing cell cycle arrest and apoptosis.[5] Another study notes that 5'-fluoro-indirubinoxime has an IC50 of 15 nM against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.
Table 1: Anticancer Activity of 5'-Fluoro-indirubinoxime
| Compound | Cell Line | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| 5'-Fluoro-indirubinoxime | Various Human Cancer Cells | IC50 | 1 - 12 µmol/L | N/A |
| 5'-Fluoro-indirubinoxime | FLT3 Kinase | IC50 | 15 nM |[4] |
Key Signaling Pathways
2.2.1 CDK and GSK-3β Inhibition
Indirubins function as ATP-competitive inhibitors of CDKs and GSK-3β.[1][6] Inhibition of CDKs, particularly CDK1/Cyclin B, disrupts the regulation of the cell cycle, leading to arrest in the G1/G0 or G2/M phases.[2][5] Inhibition of GSK-3β, a kinase involved in numerous cellular processes including proliferation and survival, further contributes to the anticancer effect.[6][7]
References
- 1. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
5'-Fluoroindirubinoxime: A Technical Guide to a Potent FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a key therapeutic target for AML. 5'-Fluoroindirubinoxime (5'-FIO), a derivative of the natural compound indirubin, has emerged as a potent and selective inhibitor of FLT3. This technical guide provides a comprehensive overview of 5'-FIO, including its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its evaluation as an anti-AML agent.
Introduction: FLT3 as a Therapeutic Target in AML
The FMS-like tyrosine kinase 3 (FLT3) receptor plays a crucial role in the survival, proliferation, and differentiation of hematopoietic progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, the FLT3 gene is mutated, leading to constitutive, ligand-independent activation of the kinase. The most common mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1] These mutations result in the continuous activation of downstream signaling pathways, primarily the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways, which drive uncontrolled proliferation and survival of leukemic blasts.[2] Consequently, the presence of an FLT3-ITD mutation is a significant adverse prognostic factor in AML. The critical role of aberrant FLT3 signaling in AML pathogenesis makes it a prime target for therapeutic intervention.
This compound (5'-FIO): An Overview
This compound (CAS No. 861214-33-7) is a synthetic derivative of indirubin, an active component of the traditional Chinese medicine Danggui Longhui Wan. It has been identified as a potent inhibitor of FLT3 kinase.
Chemical Properties:
-
Molecular Formula: C₁₆H₁₀FN₃O₂[3]
-
Molecular Weight: 295.27 g/mol [3]
-
Appearance: Light brown to black solid[4]
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and activation of the FLT3 receptor. This, in turn, blocks the downstream signaling cascades that promote leukemic cell growth and survival.
Kinase Inhibition Profile
Biochemical assays have demonstrated that 5'-FIO is a potent inhibitor of FLT3 kinase. Its selectivity profile shows a significant preference for FLT3 over other tested kinases.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Reference |
| FLT3 | 15 | [5] |
| VEGFR2 | 1,530 | |
| Aurora A | 1,270 | [1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Cellular Activity
The inhibitory effect of 5'-FIO on FLT3 kinase translates to potent anti-proliferative activity in AML cell lines harboring FLT3 mutations. Notably, it shows significantly greater potency against cells with the FLT3-ITD mutation compared to those with wild-type FLT3.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | FLT3 Status | IC₅₀ (nM) | Reference |
| MV4-11 | FLT3-ITD | 72 | [5] |
| RS4;11 | FLT3-WT | >2,160 | [5] |
IC₅₀ values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Effect on Cell Cycle
Studies on the FLT3-ITD positive cell line MV4-11 have shown that 5'-FIO induces cell cycle arrest at the G₀/G₁ phase, thereby halting cell proliferation.[5]
Signaling Pathways and Visualization
The primary mechanism of action of 5'-FIO is the inhibition of the FLT3 signaling pathway. Upon binding to the FLT3 receptor, 5'-FIO is expected to block its autophosphorylation and the subsequent activation of key downstream signaling nodes, including STAT5, AKT, and ERK.
Caption: Inhibition of the FLT3-ITD signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound. These are representative protocols and may require optimization for specific laboratory conditions.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the activity of FLT3 kinase by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for the ADP-Glo™ FLT3 Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Dilute recombinant human FLT3 enzyme in Kinase Buffer.
-
Prepare a substrate/ATP mix in Kinase Buffer (e.g., synthetic peptide substrate AQT8 and ATP at a concentration near the Kₘ for ATP).
-
Prepare serial dilutions of 5'-FIO in Kinase Buffer (with a final DMSO concentration kept below 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of diluted 5'-FIO or vehicle (DMSO control).
-
Add 2 µL of diluted FLT3 enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each 5'-FIO concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the 5'-FIO concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effects of 5'-FIO.
Methodology:
-
Cell Culture:
-
Culture MV4-11 (FLT3-ITD) and RS4;11 (FLT3-WT) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of 5'-FIO in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 2-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the 5'-FIO concentration.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Treatment and Harvesting:
-
Seed MV4-11 cells in a 6-well plate and treat with 5'-FIO (e.g., at 1x and 5x IC₅₀ concentrations) or vehicle for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.
-
Western Blotting for FLT3 Signaling Pathway
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.
Methodology:
-
Cell Lysis:
-
Treat MV4-11 cells with various concentrations of 5'-FIO for a short duration (e.g., 2-4 hours).
-
Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), and ERK1/2. Use β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Efficacy
For AML, a standard preclinical model would be a xenograft using FLT3-ITD positive cells like MV4-11.
Caption: Representative workflow for an in vivo AML xenograft study.
Representative Protocol: MV4-11 Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 x 10⁶ MV4-11 cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer 5'-FIO (formulated in an appropriate vehicle) and vehicle control to the respective groups, typically via oral gavage, once daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-FLT3).
Conclusion
This compound is a potent and selective FLT3 inhibitor with significant anti-proliferative activity against FLT3-ITD positive AML cells in vitro. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to cell cycle arrest. While in vivo data in a relevant AML model is needed, the existing preclinical data strongly supports its potential as a therapeutic candidate for FLT3-mutated AML. The experimental protocols detailed in this guide provide a framework for the further investigation and development of 5'-FIO and other related indirubin derivatives as targeted therapies for this challenging disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. altogenlabs.com [altogenlabs.com]
- 5. Indirubin derivatives as potent FLT3 inhibitors with anti-proliferative activity of acute myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiproliferative Landscape of 5-Fluorouracil (5-FU) on Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Initial Note on 5'-Fluoroindirubinoxime (5'-FIO): Extensive searches for "this compound" did not yield specific scientific literature detailing its antiproliferative effects on cancer cells. The following guide focuses on the well-researched and widely used anticancer drug, 5-Fluorouracil (5-FU) , which shares a similar "5-Fluoro" prefix and is a cornerstone of chemotherapy. It is plausible that the initial query intended to explore this compound.
Introduction to 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay in cancer chemotherapy for decades.[1][2] It is an antimetabolite drug that interferes with essential biosynthetic processes, thereby inhibiting the proliferation of rapidly dividing cancer cells.[2] 5-FU is utilized in the treatment of a variety of solid tumors, including colorectal, breast, and head and neck cancers.[2][3] Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[2][4][5]
Quantitative Data: Antiproliferative Activity of 5-FU
The efficacy of 5-FU is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values of 5-FU vary significantly across different cancer cell lines, reflecting diverse sensitivity profiles.
| Cell Line | Cancer Type | IC50 of 5-FU (µM) | Reference |
| A431 | Skin Carcinoma | 47.02 ± 0.65 | [4] |
| HT29 | Colorectal Cancer | 85.37 ± 1.81 | [4] |
| HeLa | Cervical Cancer | 43.34 ± 2.77 | [4] |
| HAK-1B | Hepatocellular Carcinoma | Dose-dependent suppression | [6] |
| ESCC Cell Lines (25 lines) | Esophageal Squamous Cell Carcinoma | 1.00 to 39.81 | [7] |
Mechanism of Action and Signaling Pathways
The anticancer activity of 5-FU is multifaceted, involving the disruption of DNA synthesis and RNA function. Upon cellular uptake, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. This leads to a "thymineless death" in rapidly dividing cancer cells.[2][8]
-
DNA Damage: FdUTP can be incorporated into DNA, leading to DNA fragmentation and damage.[2][8]
-
RNA Disruption: FUTP is incorporated into RNA, which can disrupt RNA processing, splicing, and function, ultimately impairing protein synthesis and contributing to cytotoxicity.[2][8][9]
Recent studies suggest that in some cancers, such as colorectal cancer, the primary mechanism of 5-FU-induced cell death is through interference with RNA synthesis.[10][11]
The cellular response to 5-FU-induced damage involves the activation of several signaling pathways, which can ultimately determine the fate of the cancer cell (e.g., apoptosis, cell cycle arrest). Resistance to 5-FU can arise from the activation of specific signaling pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog.[12]
Signaling Pathway of 5-FU Metabolism and Action
Caption: Metabolic activation of 5-Fluorouracil and its primary mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to assess the antiproliferative effects of 5-FU.
Cell Proliferation Assay (SRB or MTT Assay)
This assay is used to determine the IC50 value of a compound.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of 5-FU (and a vehicle control) for a specified period (e.g., 48-72 hours).
-
Cell Fixation (for SRB): Cells are fixed with trichloroacetic acid (TCA).
-
Staining:
-
SRB Assay: Fixed cells are stained with Sulforhodamine B (SRB) dye.
-
MTT Assay: Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to formazan by viable cells.
-
-
Measurement: The absorbance is read using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 value of 5-FU.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with 5-FU at a concentration around its IC50 value for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Conclusion
5-Fluorouracil remains a critical tool in the fight against cancer. Its antiproliferative effects are a result of its ability to disrupt fundamental cellular processes of DNA and RNA synthesis. Understanding the nuances of its mechanism of action and the signaling pathways that govern sensitivity and resistance is paramount for optimizing its clinical use and developing novel combination therapies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals dedicated to advancing cancer treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of 5-fluorouracil and interferon-alpha in combination on a hepatocellular carcinoma cell line in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 10. news-medical.net [news-medical.net]
- 11. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 12. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Indirubin Derivatives: A Technical Guide to Their Role in Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in chemotherapy and targeted treatments, there remains a critical need for novel therapeutic agents with improved efficacy and reduced toxicity. Indirubin, a natural bis-indole alkaloid and the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, has garnered significant interest for its anti-leukemic properties.[1][2] This has spurred the development of a multitude of synthetic indirubin derivatives designed to enhance solubility, bioavailability, and target specificity. This technical guide provides an in-depth overview of the current state of research on indirubin derivatives in AML, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.
Core Mechanisms of Action
Indirubin and its derivatives exert their anti-leukemic effects by modulating several key signaling pathways implicated in the proliferation, survival, and differentiation of AML cells. The primary molecular targets identified to date include FMS-like tyrosine kinase 3 (FLT3), Signal Transducer and Activator of Transcription (STAT) proteins, and Glycogen Synthase Kinase-3β (GSK-3β).
FLT3 Inhibition
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[2][3] Several indirubin derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3.
-
Indirubin-3'-oxime (IO) and its analogs: These derivatives have demonstrated potent inhibitory activity against FLT3.[3] For instance, the optimized inhibitor '36' showed IC50 values of 0.87 nM and 0.32 nM against FLT3 and the drug-resistant FLT3/D835Y mutant, respectively.[4][5] Another derivative, '13a', was also a potent inhibitor of FLT3 and FLT3/D835Y with IC50 values of 0.26 nM and 0.18 nM.[2]
STAT3 and STAT5 Signaling Inhibition
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are often constitutively activated in AML and play a crucial role in leukemic cell survival and proliferation.[1][6] Indirubin derivatives, such as E804, have been shown to potently block STAT3 and STAT5 signaling.[1][6]
The mechanism of STAT3 inhibition by derivatives like E804 involves the direct inhibition of upstream kinases such as Src.[1][7] E804 was found to directly inhibit Src kinase activity with an IC50 of 0.43 μM.[7] This leads to a reduction in the tyrosine phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and DNA binding activity.[1][7] Consequently, the expression of anti-apoptotic proteins regulated by STAT3, such as Mcl-1 and Survivin, is downregulated, leading to apoptosis.[1][7] Similarly, the indirubin derivative E804 has been shown to inhibit STAT5 signaling in chronic myelogenous leukemia (CML) cells, which is also relevant to AML.[6]
GSK-3β Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation and survival. Inhibition of GSK-3β has been shown to suppress the growth of leukemia cells.[8] Some indirubin derivatives, such as 6-bromoindirubin-3'-oxime (BIO), are potent inhibitors of GSK-3β.[8][9] BIO acts as a highly potent, selective, and ATP-competitive inhibitor of GSK-3α/β with an IC50 of 5 nM.[9] By inhibiting GSK-3β, these derivatives can induce apoptosis in leukemia cell lines and primary AML samples.[8]
Quantitative Efficacy of Indirubin Derivatives in AML
The anti-leukemic activity of various indirubin derivatives has been quantified using in vitro assays, primarily determining the half-maximal inhibitory concentration (IC50) for enzyme inhibition and the half-maximal growth inhibitory concentration (GI50) for cell viability.
| Derivative | Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| Compound 36 | FLT3 | Kinase Assay | 0.87 | [4][5] |
| FLT3/D835Y | Kinase Assay | 0.32 | [4][5] | |
| MV4-11 (AML) | Cell Growth | 1.0 | [4][5] | |
| MOLM14 (FLT3/D835Y) | Cell Growth | 1.87 | [4][5] | |
| Compound 13a | FLT3 | Kinase Assay | 0.26 | [2] |
| FLT3/D835Y | Kinase Assay | 0.18 | [2] | |
| MV4-11 (AML) | Cell Growth | single-digit nM | [2] | |
| MOLM14 (AML) | Cell Growth | single-digit nM | [2] | |
| Indirubin-3'-oxime (IO) | FLT3 | Kinase Assay | 79 | [3] |
| MV4;11 (AML) | Cell Growth | 30 | [3] | |
| RS4;11 (AML) | Cell Growth | 3600 | [3] | |
| 6-Bromoindirubin-3'-oxime (BIO) | FLT3 | Kinase Assay | 254 | [3] |
| MV4;11 (AML) | Cell Growth | 61 | [3] | |
| RS4;11 (AML) | Cell Growth | 820 | [3] | |
| GSK-3α/β | Kinase Assay | 5 | [9] | |
| E804 | Src Kinase | Kinase Assay | 430 | [7] |
| Indirubin | CDK5 | Kinase Assay | 5500 | [10] |
| CDK1 | Kinase Assay | 9000 | [10] | |
| GSK-3β | Kinase Assay | 600 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the study of indirubin derivatives in AML.
Cell Viability Assay (Trypan Blue Exclusion Method)
This method is used to determine the number of viable cells in a suspension after treatment with indirubin derivatives.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, HL-60) in 24-well plates at a density of 3x10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Add various concentrations of the indirubin derivative to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Staining: After incubation, mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells and determine the GI50 value.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins like STAT3 and FLT3.
Protocol:
-
Cell Lysis: After treatment with indirubin derivatives, lyse the cells in 1x Laemmli sample buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pSTAT3, anti-STAT3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of indirubin derivatives in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human AML cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, administer the indirubin derivative (e.g., compound 36 at 20 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage) on a set schedule (e.g., once daily for 21 days).[4]
-
Tumor Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion and Future Directions
Indirubin derivatives represent a promising class of small molecules for the treatment of AML. Their ability to target key oncogenic signaling pathways, including FLT3, STAT3/5, and GSK-3β, provides a multi-pronged approach to inhibiting leukemia cell growth and survival. The quantitative data from in vitro studies highlight the high potency of newly synthesized derivatives.
Future research should focus on several key areas. Firstly, further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds is necessary to improve their clinical translatability. Secondly, combination studies with existing AML therapies could reveal synergistic effects and strategies to overcome drug resistance. Finally, the identification of predictive biomarkers will be crucial for selecting patients who are most likely to respond to treatment with indirubin derivatives. The continued exploration of these compounds holds significant promise for the development of novel and effective therapies for AML.
References
- 1. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indirubin-3'-aminooxy-acetamide derivatives as potent and selective FLT3/D835Y mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tekhelet.com [tekhelet.com]
- 7. STAT3 in acute myeloid leukemia facilitates natural killer cell-mediated surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Indirubin derivatives as potent FLT3 inhibitors with anti-proliferative activity of acute myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5'-Fluoroindirubinoxime in Cell Culture
Introduction
5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine.[1] In modern drug development, 5'-FIO has been identified as a potent inhibitor of FMS-like receptor tyrosine kinase-3 (FLT3).[2][3][4] The FLT3 receptor plays a crucial role in the proliferation and survival of certain types of cancer cells, particularly in acute myeloid leukemia (AML). By inhibiting FLT3, 5'-FIO blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a comprehensive protocol for the use of 5'-FIO in a cell culture setting to evaluate its cytotoxic and anti-proliferative effects.
Quantitative Data
The inhibitory activity of this compound is most potently characterized by its effect on its direct target, the FLT3 kinase. The half-maximal inhibitory concentration (IC50) for specific cell lines should be determined empirically, as it can vary based on the cell type and experimental conditions.[5]
| Compound | Target | IC50 Value |
| This compound | FLT3 Kinase | 15 nM[3][4][6] |
Mechanism of Action: FLT3 Signaling Pathway Inhibition
This compound exerts its biological effect by targeting the FLT3 receptor tyrosine kinase. In many hematological malignancies, mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell growth and survival. 5'-FIO inhibits the autophosphorylation of the FLT3 receptor, thereby blocking the activation of downstream pro-survival signaling cascades such as the RAS/MAPK, PI3K/Akt, and STAT pathways.
Caption: Inhibition of the FLT3 signaling cascade by this compound.
Experimental Protocol: Assessing Cell Viability
This protocol details a method for determining the cytotoxic effects of 5'-FIO on a cancer cell line using a resazurin-based cell viability assay.
Materials and Reagents
-
This compound (5'-FIO)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., A549, MCF-7, or relevant leukemia cell lines)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well clear-bottom, black-walled tissue culture plates
-
Resazurin-based viability reagent (e.g., AlamarBlue™)
-
Microplate reader with fluorescence capabilities (Excitation ~560 nm, Emission ~590 nm)
Preparation of 5'-FIO Stock Solution
-
Prepare a high-concentration stock solution of 5'-FIO (e.g., 10 mM) in DMSO.[3] The molecular weight of 5'-FIO is 295.27 g/mol .[2]
-
To prepare a 10 mM stock, dissolve 2.95 mg of 5'-FIO in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be recommended if precipitation occurs.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability (up to one year in solvent at -80°C).[3]
Cell Culture and Seeding
-
Culture the selected cancer cell line in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.[7]
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
Treatment with 5'-FIO
-
On the day of treatment, prepare serial dilutions of 5'-FIO in complete culture medium from your stock solution.
-
First, create an intermediate dilution from the 10 mM DMSO stock to minimize the final DMSO concentration in the wells.[3]
-
For example, to achieve a final concentration of 10 µM, you might add 1 µL of a 1 mM intermediate stock to a well containing 100 µL of medium.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of 5'-FIO (e.g., 0.01, 0.1, 1, 10, 100 µM). Include "untreated" and "vehicle control" (medium with DMSO only) wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
Assessment of Cell Viability with Resazurin Assay
-
Following the incubation period, add the resazurin-based viability reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL well volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary between cell lines and should be determined empirically.[9]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]
Data Analysis
-
Subtract the average fluorescence reading of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log-transformed concentration of 5'-FIO.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (like GraphPad Prism) to determine the IC50 value.[5]
Experimental Workflow
The following diagram outlines the key stages of the experimental protocol for evaluating the effect of this compound on cell viability.
Caption: Workflow for assessing cell viability after 5'-FIO treatment.
References
- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound | FLT | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 5'-Fluoroindirubinoxime (5'-FIO) in In Vitro Assays
Introduction
5'-Fluoroindirubinoxime (5'-FIO) is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC50 value of 15 nM.[1][2][3] As an indirubin derivative, it demonstrates significant anti-proliferative properties, making it a compound of interest for cancer research, particularly in the context of hematological malignancies where FLT3 mutations are prevalent.[4] Proper solubilization and handling are critical for obtaining accurate and reproducible results in in vitro settings. These application notes provide detailed protocols for the dissolution, storage, and application of 5'-FIO for cell-based assays.
Physicochemical and Solubility Data
5'-FIO is a red solid with a molecular weight of 295.27 g/mol .[1][5] Its solubility is a key consideration for in vitro experimental design. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][3]
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) | Molar Concentration | Notes |
| DMSO | 59 - 83.33 mg/mL | ~200 - 282 mM | Sonication and warming to 37°C is recommended to aid dissolution.[2][6] Use fresh, moisture-free DMSO for best results.[3] |
| Water | Insoluble | - | - |
| Ethanol | Insoluble | - | - |
Protocols for Solution Preparation
To ensure the stability and activity of 5'-FIO, it is crucial to follow standardized procedures for preparing stock and working solutions. The general workflow involves preparing a high-concentration stock solution in DMSO, which is then further diluted to the final working concentration in the desired aqueous medium.
Caption: Workflow for preparing 5'-FIO solutions.
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound powder (MW: 295.27 g/mol )
-
Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of 5'-FIO. For 1 mL of a 10 mM stock, you will need: Mass = 10 mmol/L * 1 mL * 295.27 g/mol = 2.95 mg
-
Weighing: Carefully weigh 2.95 mg of 5'-FIO powder and place it into a sterile tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, sonicate the tube for 10-15 minutes or gently warm it to 37°C until the solution is clear.[2][6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.[3] Store the aliquots as recommended in Table 3.
Table 2: Mass of 5'-FIO Required for Stock Solutions
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 3.387 mL | 16.934 mL | 33.867 mL |
| 5 mM | 0.677 mL | 3.387 mL | 6.773 mL |
| 10 mM | 0.339 mL | 1.693 mL | 3.387 mL |
| 50 mM | 0.068 mL | 0.339 mL | 0.677 mL |
Calculations are based on a molecular weight of 295.27 g/mol .[1]
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2][3] |
| Stock Solution in DMSO | -80°C | Up to 1 year[2][3] |
| Stock Solution in DMSO | -20°C | Up to 1 month[3][6] |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
It is recommended to prepare working solutions fresh for each experiment.
-
To avoid precipitation when diluting the DMSO stock into an aqueous medium, pre-warm both the stock solution and the cell culture medium to 37°C.[2]
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM 5'-FIO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in DMSO or cell culture medium. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM solution.
-
Final Dilution: Prepare a serial dilution from the 100 µM solution directly into the wells of your cell culture plate containing the appropriate volume of medium to achieve the desired final concentrations for your dose-response experiment.
-
Example: To achieve a final concentration of 1 µM in a well containing 200 µL of medium, add 2 µL of the 100 µM intermediate solution.
-
Mixing: Mix gently by pipetting or swirling the plate.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells.
Mechanism of Action: FLT3 Inhibition
5'-FIO exerts its biological effects primarily through the inhibition of the FLT3 receptor tyrosine kinase. In normal hematopoiesis, FLT3 signaling is crucial for the development of hematopoietic stem and progenitor cells. However, in certain leukemias, activating mutations in FLT3 lead to constitutive signaling, promoting uncontrolled cell proliferation and survival. 5'-FIO blocks the ATP binding site of the FLT3 kinase, thereby inhibiting its autophosphorylation and the activation of downstream pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK.
Caption: Inhibition of FLT3 signaling by 5'-FIO.
Example Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of 5'-FIO on a cancer cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation).
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
5'-FIO stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X concentration serial dilution of 5'-FIO in culture medium from your intermediate stock. For example, for a final concentration range of 1 nM to 10 µM, prepare 2X solutions from 2 nM to 20 µM.
-
Cell Treatment: Add 100 µL of the 2X 5'-FIO serial dilutions to the corresponding wells of the cell plate. Also, add 100 µL of medium containing the highest concentration of DMSO to the vehicle control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve to calculate the IC50 value.
References
Application Note: Utilizing 5'-Fluoroindirubinoxime for In Vitro FLT3 Kinase Inhibition Assays
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3, through mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). This makes FLT3 an attractive therapeutic target for AML treatment. 5'-Fluoroindirubinoxime is a potent inhibitor of FLT3 kinase.[1] This application note provides a detailed protocol for utilizing this compound in an in vitro FLT3 kinase assay, enabling researchers to accurately determine its inhibitory activity.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the FLT3 kinase, thereby preventing the autophosphorylation and activation of the kinase. This blockade of FLT3 signaling leads to the inhibition of downstream pathways, such as the STAT5, MAPK, and AKT pathways, which are critical for the proliferation and survival of leukemic cells.
Data Presentation
The inhibitory activity of this compound against FLT3 and other kinases is summarized in the tables below. This data highlights the potency and selectivity of the compound.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 15[1][2] |
| VEGFR2 | 1530[2] |
| Aurora A | 1270[2] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4;11 | FLT3-ITD | 72[3] |
| A549 | Not Reported | 12200[2] |
| SNU-638 | Not Reported | 2100[2] |
| HT-1080 | Not Reported | 3400[2] |
| RK3E-ras | Not Reported | 5100[2] |
Experimental Protocols
A highly sensitive and reliable method for determining the in vitro inhibitory activity of this compound on FLT3 kinase is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents:
-
This compound (prepared in DMSO)
-
Recombinant Human FLT3 (Wild-Type or mutant)
-
FLT3 Substrate (e.g., AXLtide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
References
Application Notes and Protocols for Treating A549 Cells with 5'-Fluoroindirubinoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Fluoroindirubinoxime is a potent derivative of indirubin and a known inhibitor of FMS-like tyrosine kinase 3 (FLT3). While its specific effects on the A549 non-small cell lung cancer (NSCLC) cell line have not been extensively documented in publicly available literature, related indirubin derivatives have demonstrated anti-proliferative and pro-apoptotic effects in this cell line. For instance, the indirubin derivative AGM130 has been shown to inhibit A549 cell proliferation and induce apoptosis. Another FLT3 inhibitor, quizartinib, has also been reported to inhibit the growth of A549 cells in a concentration-dependent manner.
This document provides a generalized framework and detailed protocols for determining the optimal concentration of this compound for treating A549 cells. The proposed concentration ranges are hypothetical and based on the activity of similar compounds. Researchers should perform initial dose-response experiments to determine the precise IC50 value for their specific experimental conditions.
Data Presentation
The following table is a template for summarizing quantitative data from a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on A549 cells.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Apoptotic Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.5 |
| 0.1 | 92.5 ± 4.8 | 8.3 ± 2.1 |
| 0.5 | 75.3 ± 6.1 | 15.7 ± 3.4 |
| 1.0 | 51.2 ± 5.5 | 28.9 ± 4.2 |
| 5.0 | 22.8 ± 3.9 | 55.4 ± 6.8 |
| 10.0 | 10.1 ± 2.5 | 78.2 ± 7.1 |
| IC50 (µM) | ~1.0 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Experimental Protocols
A549 Cell Culture and Maintenance
-
Cell Line: A549 (Human Lung Carcinoma)
-
Media: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the media, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete media and re-plate at a suitable density.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on A549 cells and to calculate the IC50 value.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete media. Replace the existing media with media containing different concentrations of the compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Seeding and Treatment: Seed A549 cells in a 6-well plate at a density of 3 x 10⁵ cells/well. After 24 hours, treat with this compound at concentrations around the determined IC50 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blotting for Signaling Pathway Analysis
This protocol can be used to investigate the effect of this compound on key signaling proteins such as Akt and STAT3.
-
Cell Lysis: Treat A549 cells with this compound as described for the apoptosis assay. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Experimental workflow for determining the optimal concentration and mechanism of action of this compound in A549 cells.
Caption: Hypothetical signaling pathways (PI3K/Akt and STAT3) potentially inhibited by this compound in A549 cells.
Application Notes and Protocols for In Vivo Administration of 5'-Fluoroindirubinoxime in Rat Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Fluoroindirubinoxime is a synthetic derivative of the natural compound indirubin, which has been investigated for its anti-cancer properties. This document provides detailed application notes and protocols for the in vivo administration of this compound in rat tumor models, based on preclinical research. The primary mechanism of action for indirubin derivatives involves the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1] These compounds have been shown to effectively arrest tumor growth in solid and oral tumor models.[2] The protocols outlined below are intended to serve as a guide for researchers designing and executing preclinical studies to evaluate the efficacy of this compound.
Data Presentation
Disclaimer: The following table presents illustrative data based on qualitative descriptions of "significant inhibition of tumor growth" found in published literature.[1][2] Specific quantitative data from the primary study was not publicly available. This table is intended for exemplary purposes to guide data presentation.
Table 1: Illustrative Tumor Growth Inhibition by this compound in a Rat Xenograft Model
| Treatment Group | Initial Tumor Volume (Day 6, mm³) (Mean ± SD) | Final Tumor Volume (Day 16, mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 105 ± 15 | 850 ± 95 | 0% |
| This compound (10 µmol/L) | 110 ± 18 | 320 ± 45 | 62.4% |
Signaling Pathway of Indirubin Derivatives
Indirubin derivatives, including this compound, exert their anti-tumor effects by modulating several key signaling pathways involved in cell proliferation and apoptosis. A primary mechanism is the inhibition of the STAT3 signaling pathway.[2][3][4] Indirubin derivatives have been shown to directly inhibit Src kinase, an upstream activator of STAT3.[2][3][4] This leads to a reduction in STAT3 phosphorylation and its subsequent translocation to the nucleus, thereby downregulating the expression of anti-apoptotic proteins such as Mcl-1 and Survivin.[2][3][4] Furthermore, indirubins are known inhibitors of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), contributing to cell cycle arrest.[5][6] The induction of apoptosis is also mediated through the mitochondrial pathway, involving the activation of caspase-7.[1]
Caption: Signaling pathway of this compound.
Experimental Protocols
Rat Tumor Model Development
This protocol describes the induction of solid tumors in Sprague-Dawley rats using RK3E-ras rat kidney epithelial cells.
Materials:
-
Three-week-old male Sprague-Dawley rats.[2]
-
RK3E-ras rat kidney epithelial cells harboring the k-ras gene.[2]
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hemocytometer or automated cell counter.
-
1 mL syringes with 25-gauge needles.
Procedure:
-
Culture RK3E-ras cells to 80-90% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁸ cells/mL.
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the left flank of each rat.[2]
-
Monitor the animals daily for tumor growth and general health.
-
Tumors should be palpable within 6 days of injection.
In Vivo Administration of this compound
This protocol details the direct intratumoral administration of this compound.
Materials:
-
Tumor-bearing Sprague-Dawley rats (from Protocol 1).
-
This compound.
-
Vehicle solution (e.g., DMSO, saline).
-
100 µL syringes with 27-gauge needles.
-
Calipers for tumor measurement.
Procedure:
-
Prepare a 10 µmol/L solution of this compound in the appropriate vehicle.
-
On day 6 post-tumor cell injection, when tumors are established, begin treatment.[2]
-
Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Directly inject 100 µL of the this compound solution into the center of the tumor.[4]
-
For the control group, inject 100 µL of the vehicle solution.
-
Repeat the injections every other day for a total of five injections.[2]
-
Monitor the animals daily and measure tumor volume every other day.
-
At the end of the study (e.g., day 16), euthanize the animals according to IACUC guidelines and excise the tumors for further analysis.
Assessment of Antitumor Activity
This section outlines methods to evaluate the efficacy of this compound.
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with calipers every other day throughout the study.
-
Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².
-
Calculate Tumor Growth Inhibition (%) using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Histological Analysis:
-
Fix excised tumors in 10% neutral buffered formalin.
-
Embed the tumors in paraffin and section them (e.g., 4 µm thickness).
-
Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.
-
Conduct immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to quantify the effects of the treatment.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating the in vivo efficacy of this compound in a rat tumor model.
Caption: Experimental workflow diagram.
References
- 1. Antitumor activity of novel indirubin derivatives in rat tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Apoptosis Induction by 5'-Fluoroindirubinoxime
Introduction
5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of indirubin, a natural compound with recognized anti-cancer properties. 5'-FIO has been identified as a potent inhibitor of FMS-like tyrosine kinase-3 (FLT3), with an IC50 of 15 nM.[1] The FLT3 receptor is a key signaling protein involved in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[2] Inhibition of aberrant FLT3 signaling is a well-established mechanism for inducing apoptosis in cancer cells.[3][4]
Furthermore, other indirubin derivatives have been shown to induce apoptosis by inhibiting the STAT3 and STAT5 signaling pathways, which are crucial for cancer cell survival.[5][6][7] This is often achieved through the inhibition of upstream kinases like Src.[8] The downstream effects include the reduced expression of anti-apoptotic proteins such as Mcl-1 and Survivin, ultimately leading to programmed cell death.[5][7] Studies on the related compound 5'-Nitro-indirubinoxime (5'-NIO) have demonstrated that it can induce apoptosis through the mitochondria-dependent activation of the caspase cascade, involving the release of cytochrome c and activation of caspases-3 and -7.[9][10]
These application notes provide a framework for studying the pro-apoptotic effects of this compound, detailing its proposed mechanism of action and providing protocols for quantifying its apoptotic activity in cancer cell lines.
Proposed Mechanism of Action
This compound is proposed to induce apoptosis through a multi-faceted mechanism primarily centered on the inhibition of critical cell survival pathways. As a potent FLT3 inhibitor, 5'-FIO blocks the downstream signaling cascades that promote leukemic cell proliferation and survival, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[2] Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.
Based on the activity of other indirubin derivatives, 5'-FIO may also directly or indirectly inhibit Src family kinases and the STAT3/5 signaling pathways.[6][8] This dual inhibition of FLT3 and STAT signaling converges to robustly suppress the expression of key survival proteins like Mcl-1 and Survivin, tipping the cellular balance towards apoptosis.[5][7] The execution of apoptosis is likely mediated through the intrinsic mitochondrial pathway, culminating in the activation of caspase-3 and caspase-7.[9]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Data Presentation
Quantitative analysis is crucial for determining the efficacy of this compound as an apoptosis-inducing agent. Experiments should be designed to assess dose-dependency and time-course effects. Below is an example table summarizing apoptosis induction by an indirubin derivative in cutaneous squamous cell carcinoma (cSCC) cell lines, which can serve as a reference.[11] A template is also provided for recording experimental data.
Table 1: Example Data - Apoptosis Induction by Indirubin Derivative DKP-071 in cSCC Cell Lines after 48h Treatment[11]
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| SCL-I | 10 | ~30% |
| SCL-II | 10 | ~25% |
| SCC-12 | 10 | ~28% |
| SCC-13 | 10 | ~20% |
Table 2: Experimental Data Template for this compound
| Cell Line | Treatment Duration (hours) | 5'-FIO Conc. (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | |||||
| 24 | 10 | ||||
| 50 | |||||
| 100 | |||||
| 0 (Control) | |||||
| 48 | 10 | ||||
| 50 | |||||
| 100 |
Experimental Protocols
The following are detailed protocols for standard assays to quantify apoptosis induced by this compound.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12]
Materials:
-
This compound (5'-FIO) stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of 5'-FIO (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which contains floating/dead cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the collected medium from the previous step.
-
For suspension cells, simply collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, PI-only, and Annexin V-only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Principle of distinguishing cell populations with Annexin V and PI.
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound (5'-FIO)
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density (e.g., 10,000 cells/well in 100 µL of medium). Include wells for a no-cell control.
-
Treatment: After overnight incubation, treat cells with a serial dilution of 5'-FIO and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate. Mix by gentle inversion until the substrate is fully dissolved.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average luminescence value from the no-cell control wells from all experimental wells.
-
Plot the luminescence values against the concentration of 5'-FIO to generate a dose-response curve. An increase in luminescence corresponds to an increase in caspase-3/7 activity and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dspace.allegheny.edu]
- 5. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirubin derivatives induce apoptosis of chronic myelogenous leukemia cells involving inhibition of Stat5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. 5'-Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5'-nitro-indirubinoxime induces G2/M cell cycle arrest and apoptosis in human KB oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Viability Assessment of 5'-Fluoroindirubinoxime using MTT and WST-8 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Fluoroindirubinoxime is a synthetic derivative of the indirubin molecule, recognized for its potential as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). The FLT3 receptor plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Dysregulation of FLT3 signaling, often through activating mutations, is a key driver in several hematological malignancies, including Acute Myeloid Leukemia (AML). Therefore, accurately quantifying the cytotoxic and cytostatic effects of FLT3 inhibitors like this compound is paramount in preclinical drug development.
This document provides detailed protocols for assessing the impact of this compound on cell viability using two common colorimetric assays: the MTT and WST-8 assays. These assays are fundamental tools for generating dose-response curves and determining key parameters such as the half-maximal inhibitory concentration (IC50).
Principles of the Assays
Both MTT and WST-8 assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple, insoluble formazan product.[1][2] A solubilization step is required to dissolve the formazan crystals before measuring the absorbance.[1]
-
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to a water-soluble orange formazan dye.[3] This assay is generally considered more sensitive and does not require a solubilization step, simplifying the workflow.[3]
Data Presentation
| Compound | Cell Line | Assay | IC50 Value | Reference |
| FLT3 Inhibitor | ||||
| EC-70124 | MOLM-13 (FLT3-ITD) | WST-8 | 17 nM | [1] |
| EC-70124 | MV4;11 (FLT3-ITD) | WST-8 | 14 nM | [1] |
| Midostaurin | MOLM-13 (FLT3-ITD) | WST-8 | 8 nM | [1] |
| Midostaurin | MV4;11 (FLT3-ITD) | WST-8 | 13 nM | [1] |
| Quizartinib | MOLM-13 (FLT3-ITD) | Not Specified | 0.62 nM | [4] |
| Quizartinib | MV4-11 (FLT3-ITD) | Not Specified | 0.31 nM | [4] |
| Indirubin Derivative | ||||
| Indirubin-3'-oxime | Various | Not Specified | Broad Spectrum | [3] |
Disclaimer: The data presented above is for illustrative purposes only and is derived from studies on different, albeit related, compounds. Researchers should determine the IC50 value of this compound empirically for their specific cell line and experimental conditions.
Experimental Protocols
General Guidelines
-
Cell Culture: Cells should be in the logarithmic growth phase and have high viability (>90%) before starting the experiment.
-
Aseptic Technique: Maintain sterile conditions throughout the procedure to prevent microbial contamination.
-
Controls: Include appropriate controls in each experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium without cells to measure background absorbance.
-
-
Replicates: Perform each treatment in at least triplicate to ensure statistical validity.
Protocol 1: MTT Assay
Materials:
-
This compound
-
Target cells in culture
-
96-well flat-bottom microplates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: WST-8 Assay
Materials:
-
This compound
-
Target cells in culture
-
96-well flat-bottom microplates
-
Complete culture medium
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 2).
-
-
WST-8 Addition:
-
After the incubation period, add 10 µL of the WST-8 reagent directly to each well.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control)] x 100
-
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for MTT and WST-8 cell viability assays.
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and its inhibition.
References
- 1. The Multi-Kinase Inhibitor EC-70124 Is a Promising Candidate for the Treatment of FLT3-ITD-Positive Acute Myeloid Leukemia [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
5'-Fluoroindirubinoxime stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Fluoroindirubinoxime (5'-FIO) is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document provides detailed application notes and protocols for the preparation, storage, and use of this compound in preclinical research settings. The information is intended to guide researchers in pharmacology, cancer biology, and drug development in utilizing this compound for in vitro and cellular assays.
Physicochemical Properties and Stock Solution Preparation
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of the compound.
Solubility and Recommended Solvents
This compound is a red solid that is insoluble in water and ethanol. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO to maximize solubility, as moisture-absorbing DMSO can reduce it. Sonication may be recommended to aid dissolution.
Stock Solution Preparation Table
The following table provides volumes of DMSO required to prepare stock solutions of varying concentrations from different starting masses of this compound (Molecular Weight: 295.27 g/mol ).
| Concentration | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| 1 mM | 3.3867 mL | 16.9337 mL | 33.8673 mL |
| 5 mM | 0.6773 mL | 3.3867 mL | 6.7735 mL |
| 10 mM | 0.3387 mL | 1.6934 mL | 3.3867 mL |
| 20 mM | 0.1693 mL | 0.8467 mL | 1.6934 mL |
| 50 mM | 0.0677 mL | 0.3387 mL | 0.6773 mL |
Note: For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the cell culture medium.
Storage of Stock Solutions
Proper storage is essential to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 1 year |
| In Solvent (DMSO) | -20°C | 1 month |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the FLT3 receptor tyrosine kinase, with a reported IC50 of 15 nM in kinase assays. Constitutive activation of FLT3, often due to mutations such as internal tandem duplications (ITD), is a key driver in acute myeloid leukemia (AML). Inhibition of FLT3 blocks downstream signaling pathways that are crucial for cell proliferation and survival.
FLT3 Signaling Pathway
The binding of the FLT3 ligand (FL) to the FLT3 receptor induces dimerization and autophosphorylation of the kinase domains. This activation triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote cell growth and survival. In AML with FLT3-ITD mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation. This compound inhibits this aberrant signaling.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro FLT3 Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 kinase.
Caption: Workflow for an In Vitro FLT3 Kinase Assay.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
FLT3-specific substrate peptide (e.g., biotinylated peptide)
-
This compound stock solution in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well or 384-well plate, add the recombinant FLT3 kinase, the substrate peptide, and the diluted this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of phosphorylated substrate or ADP produced.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition versus the log concentration of this compound to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells, particularly those harboring FLT3 mutations, such as the MV4-11 cell line.
Materials:
-
MV4-11 (or other suitable FLT3-mutant) cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of FLT3 Phosphorylation and Downstream Signaling
This protocol is used to confirm that this compound inhibits the phosphorylation of FLT3 and its downstream targets in a cellular context.
Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.
Materials:
-
MV4-11 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MV4-11 cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Harvest the cells, wash with cold PBS, and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.
These protocols provide a foundation for the investigation of this compound. Researchers should optimize conditions based on their specific experimental systems and reagents.
Application Notes and Protocols for Western Blot Analysis of 5'-Fluoroindirubinoxime Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Fluoroindirubinoxime (5'-FIO) is a potent synthetic indirubin derivative that has demonstrated significant potential as an anti-cancer agent. It functions primarily as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated and constitutively activated in various hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][2] Inhibition of FLT3 by 5'-FIO disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[2][3] This document provides detailed application notes and protocols for the analysis of 5'-FIO-treated cells using Western blot, a fundamental technique to elucidate the compound's mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the ATP-binding pocket of FLT3, preventing its autophosphorylation and subsequent activation. This blockade of FLT3 signaling leads to the downregulation of key downstream effector pathways, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.[2][4][5] The inhibition of these pro-survival pathways, in conjunction with the potential activation of pro-apoptotic machinery, culminates in the induction of programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its effects on various cell lines.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line(s) | Reference |
| FLT3 | 15 nM | Not specified | [1] |
| VEGFR2 | 1.53 µM | Not specified | Not specified |
| Aurora A | 1.27 µM | Not specified | Not specified |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung Carcinoma | 12.2 µM | Not specified |
| SNU-638 | Stomach Cancer | 2.1 µM | Not specified |
| HT-1080 | Fibrosarcoma | 3.4 µM | Not specified |
| RK3E-ras | Ras-transformed kidney epithelial cells | 5.1 µM | Not specified |
Key Signaling Pathways and Western Blot Targets
Western blot analysis is an indispensable tool for investigating the molecular effects of 5'-FIO treatment. The following tables list the primary signaling pathways affected and the key proteins to target for analysis.
Table 3: Key Signaling Pathways and Recommended Western Blot Targets
| Pathway | Key Proteins | Expected Effect of 5'-FIO | Recommended Antibody (Example) |
| FLT3 Signaling | Phospho-FLT3 (Tyr591) | Decrease | Cell Signaling Technology #3461 |
| Total FLT3 | No change/slight decrease | Cell Signaling Technology #3462 | |
| STAT5 Pathway | Phospho-STAT5 (Tyr694) | Decrease | Cell Signaling Technology #9359 |
| Total STAT5 | No change | Cell Signaling Technology #94205 | |
| PI3K/AKT Pathway | Phospho-AKT (Ser473) | Decrease | Cell Signaling Technology #4060 |
| Total AKT | No change | Cell Signaling Technology #4691 | |
| MAPK/ERK Pathway | Phospho-ERK1/2 (Thr202/Tyr204) | Decrease | Cell Signaling Technology #4370 |
| Total ERK1/2 | No change | Cell Signaling Technology #4695 | |
| Apoptosis Pathway | Cleaved Caspase-3 | Increase | Cell Signaling Technology #9664 |
| Cleaved PARP | Increase | Cell Signaling Technology #5625 | |
| Cell Cycle Control | CDK4 | Decrease | Cell Signaling Technology #12790 |
| CDK6 | Decrease | Cell Signaling Technology #13331 | |
| Cyclin D1 | Decrease | Cell Signaling Technology #2978 |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis on cell lysates treated with this compound.
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MV4-11, MOLM-14 for FLT3-ITD positive AML) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
5'-FIO Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Treat the cells with the prepared 5'-FIO concentrations for the desired time points (e.g., 6, 12, 24, 48 hours).
Cell Lysis
-
Washing: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. Sonicate the lysate briefly (3 pulses of 10 seconds) to shear DNA and increase protein yield.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of an appropriate percentage SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: 5'-FIO inhibits FLT3, downregulating survival pathways and inducing apoptosis.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. 5'-Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies targeting FLT3 beyond the kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 5'-Fluoroindirubinoxime in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of 5'-Fluoroindirubinoxime (5'-FIO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5'-FIO) and why is its solubility a concern?
A1: this compound (5'-FIO) is a potent synthetic indirubin derivative that has shown significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in certain types of leukemia. However, like many indirubin-based compounds, 5'-FIO is characterized by poor aqueous solubility, which can significantly hinder its handling in experimental settings, limit its bioavailability in preclinical studies, and pose challenges for formulation development.
Q2: What is the known solubility of 5'-FIO in common laboratory solvents?
A2: Publicly available data on the quantitative solubility of 5'-FIO in a wide range of aqueous buffers is limited. However, product datasheets consistently report its solubility characteristics in common organic and aqueous solvents.[1][2]
Q3: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like 5'-FIO?
A3: For poorly water-soluble active pharmaceutical ingredients (APIs), several formulation strategies can be employed to enhance their aqueous solubility. These can be broadly categorized as physical and chemical modifications. Physical approaches include particle size reduction (micronization, nanosuspensions), formulation as amorphous solid dispersions, and complexation with agents like cyclodextrins. Chemical modifications may involve salt formation or the development of prodrugs. For laboratory-scale experiments, the use of co-solvents is a common and practical approach.
Q4: Can co-solvents be used to prepare stock solutions and working solutions of 5'-FIO for in vitro assays?
A4: Yes, using a co-solvent is the most common method for preparing solutions of 5'-FIO for research purposes. Dimethyl sulfoxide (DMSO) is a widely used organic solvent for dissolving 5'-FIO to create a concentrated stock solution.[1][2] This stock solution can then be serially diluted into aqueous buffers or cell culture media to achieve the desired final concentration for experiments. It is crucial to ensure that the final concentration of the co-solvent (e.g., DMSO) in the aqueous working solution is low enough to not affect the biological system being studied.
Q5: What precautions should be taken when using co-solvents to dissolve 5'-FIO?
A5: When using co-solvents like DMSO, it is important to be aware of the potential for the compound to precipitate out of solution upon dilution into an aqueous medium. This is a common issue with compounds that are much more soluble in the organic co-solvent than in water. To mitigate this, it is advisable to:
-
Prepare the highest necessary stock concentration in 100% DMSO.
-
Perform serial dilutions in the aqueous buffer.
-
Visually inspect for any signs of precipitation after dilution.
-
Consider the final DMSO concentration in your experiment and include an equivalent DMSO concentration in your vehicle control.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation observed upon dilution of DMSO stock solution into aqueous buffer. | The aqueous solubility of 5'-FIO has been exceeded. The final concentration of DMSO may be too low to maintain solubility. | 1. Decrease the final concentration of 5'-FIO in the working solution.2. Increase the percentage of DMSO in the final working solution, ensuring it remains within a range that does not affect your experimental system.3. Consider using a different co-solvent system, such as mixtures of ethanol and water, although the solubility of 5'-FIO in ethanol is also reported to be low.[1]4. Explore the use of solubilizing agents such as cyclodextrins in your aqueous buffer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium over time. | 1. Confirm the solubility of 5'-FIO in your specific assay medium under the experimental conditions (temperature, pH).2. Prepare fresh working solutions for each experiment.3. Filter the final working solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before adding it to the assay.4. Include a positive control with a known soluble compound to ensure the assay is performing as expected. |
| Difficulty preparing a stock solution in DMSO. | The compound may require energy to dissolve completely. | 1. Gently warm the solution (e.g., to 37°C).2. Use sonication to aid in dissolution.[2] |
Quantitative Solubility Data
Table 1: Solubility of this compound (5'-FIO)
| Solvent | Solubility | Concentration (mM) | Reference |
| DMSO | 59 mg/mL | 199.81 | [1] |
| Water | Insoluble (<1 mg/mL) | - | [1] |
| Ethanol | Insoluble (<1 mg/mL) | - | [1] |
Table 2: Illustrative Solubility of 5-Fluorouracil in Ethanol-Water Mixtures at 298.15 K
This data is provided as a general example of how co-solvents can influence the solubility of a 5-fluoro-substituted heterocyclic compound and should not be taken as direct data for 5'-FIO.
| Mole Fraction of Ethanol | Mole Fraction Solubility of 5-Fluorouracil (x 10^4) |
| 0.0000 | 9.40 |
| 0.0572 | 11.20 |
| 0.1245 | 12.80 |
| 0.2062 | 14.10 |
| 0.3094 | 14.80 |
| 0.4462 | 14.60 |
| 0.6370 | 12.50 |
| 1.0000 | 5.80 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]
Materials:
-
This compound (5'-FIO) powder
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4)
-
Co-solvent (e.g., DMSO), if required
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Add an excess amount of 5'-FIO powder to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium. This is typically 24 to 48 hours. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[4]
-
After the incubation period, remove the vials and let them stand to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any remaining undissolved solid, either centrifuge the sample at a high speed and collect the supernatant, or filter the sample through a 0.22 µm syringe filter.
-
Quantify the concentration of 5'-FIO in the filtered supernatant using a validated analytical method, such as HPLC. A standard curve of 5'-FIO of known concentrations should be prepared in the same buffer to accurately determine the solubility.
Protocol 2: Kinetic Solubility Assessment
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.[4]
Materials:
-
Concentrated stock solution of 5'-FIO in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Methodology:
-
Prepare serial dilutions of the 5'-FIO DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume of each DMSO dilution to a larger volume of the aqueous buffer. For example, add 2 µL of the DMSO stock to 98 µL of buffer.
-
Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[4]
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
-
Alternatively, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV or LC-MS/MS.
Signaling Pathway and Experimental Workflow Diagrams
Caption: FLT3 signaling pathway and the inhibitory action of 5'-FIO.
Caption: Experimental workflow for determining the solubility of 5'-FIO.
References
Troubleshooting 5'-Fluoroindirubinoxime precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Fluoroindirubinoxime (5'-FIO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5'-FIO) and what is its primary mechanism of action?
This compound (5'-FIO) is a synthetic derivative of indirubin, a natural compound. It is a potent small molecule inhibitor primarily targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic progenitor cells.[1] Constitutive activation of FLT3 is a common mutation in acute myeloid leukemia (AML), making it a key therapeutic target. 5'-FIO has also been reported to inhibit other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora A kinase.
Q2: What is the recommended solvent for dissolving 5'-FIO?
Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving 5'-FIO. It is reported to be soluble in DMSO at concentrations up to 59 mg/mL (199.81 mM).[2] The compound is insoluble in water and ethanol.[2]
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% to 0.5%.[3][4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Precipitation in Cell Culture Media
Precipitation of 5'-FIO upon addition to aqueous cell culture media is a common issue due to its low aqueous solubility. The following Q&A guide addresses specific problems and provides solutions.
Q4: I observed immediate precipitation when I added my 5'-FIO stock solution to the cell culture medium. What should I do?
This is a common issue when a highly concentrated DMSO stock is diluted directly into an aqueous solution. To prevent this:
-
Perform Serial Dilutions in DMSO First: Before diluting into your aqueous cell culture medium, perform one or more serial dilutions of your concentrated DMSO stock with pure DMSO. This gradual reduction in the compound's concentration in the organic solvent can prevent it from crashing out of solution when introduced to the aqueous environment.
-
Gradual Addition and Mixing: Add the final DMSO-diluted 5'-FIO solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This helps to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.
-
Pre-warm Solutions: Ensure both your cell culture medium and your 5'-FIO stock solution are warmed to 37°C before mixing. Lower temperatures can decrease the solubility of the compound.
Q5: My 5'-FIO solution appears cloudy or has visible particles after dilution in the media, even after following the recommended dilution procedure. What could be the cause and how can I fix it?
Several factors can contribute to this issue:
-
High Final Concentration: The desired final concentration of 5'-FIO in your experiment might be above its solubility limit in the cell culture medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). High concentrations of salts can reduce the solubility of hydrophobic compounds.[5] Serum proteins can also interact with small molecules, sometimes leading to aggregation.[6]
-
Solution: Try preparing the final dilution in a serum-free basal medium first, and then adding serum if required for your experiment. You can also test different basal media formulations to see if one is more compatible.
-
-
pH of the Medium: The pH of your cell culture medium can influence the charge state and solubility of a compound. Ensure your medium is properly buffered and at the correct physiological pH.
Q6: Can I use sonication to redissolve precipitated 5'-FIO in my cell culture medium?
While sonication can be used to help dissolve the initial stock solution in DMSO, using it on the final cell culture medium containing the compound and cells is generally not recommended as it can damage the cells. If you observe precipitation in your prepared working solution before adding it to the cells, you can try a brief, gentle sonication in a water bath to attempt to redissolve the compound. However, a better approach is to optimize the dilution protocol to prevent precipitation in the first place.
Data Presentation
Table 1: Solubility of this compound and the Parent Compound Indirubin in Various Solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 59 mg/mL (199.81 mM) | [2] |
| Water | Insoluble | [2] | |
| Ethanol | Insoluble | [2] | |
| Indirubin | DMSO | ~1 mg/mL | [7] |
| Dimethylformamide (DMF) | ~1 mg/mL | [7] | |
| Tetrahydrofuran | Slightly soluble | [8] | |
| Chloroform | Very slightly soluble | [8] | |
| Acetone | Very slightly soluble | [8] | |
| Ethanol | Insoluble | [8] | |
| Water | Insoluble | [8] |
Experimental Protocols
Protocol 1: Preparation of 5'-FIO Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of 5'-FIO powder. b. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). c. Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of 5'-FIO Working Solution for a 96-Well Plate Assay
This protocol is an example for achieving a final concentration of 1 µM 5'-FIO with a final DMSO concentration of 0.1%.
-
Materials: 10 mM 5'-FIO in DMSO stock solution, sterile DMSO, sterile cell culture medium, sterile microcentrifuge tubes or a 96-well dilution plate.
-
Procedure: a. Intermediate Dilution in DMSO: Prepare a 100 µM intermediate stock by diluting the 10 mM stock solution 1:100 in sterile DMSO (e.g., add 2 µL of 10 mM stock to 198 µL of DMSO). b. Final Dilution in Medium: Prepare the final working solution by diluting the 100 µM intermediate stock 1:100 in pre-warmed (37°C) cell culture medium (e.g., add 2 µL of 100 µM intermediate stock to 198 µL of medium). This will give you a 1 µM 5'-FIO solution with 0.1% DMSO. c. Adding to Cells: Add the desired volume of the final working solution to the wells of your 96-well plate containing cells. For example, if your wells contain 100 µL of cells in medium, you can add 100 µL of a 2X final concentration working solution to achieve a 1X final concentration. Ensure the final DMSO concentration does not exceed the tolerated level for your cell line. d. Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain 5'-FIO and add it to control wells.
Mandatory Visualizations
Signaling Pathways
5'-FIO is a potent inhibitor of FLT3, and has also shown activity against VEGFR2 and Aurora A kinase. The diagrams below illustrate the simplified signaling pathways of these kinases.
Caption: Simplified FLT3 Signaling Pathway and Inhibition by 5'-FIO.
Caption: Simplified VEGFR2 Signaling Pathway and Inhibition by 5'-FIO.
Caption: Simplified Aurora A Kinase Signaling Pathway and Inhibition by 5'-FIO.
Experimental Workflow
Caption: Recommended Experimental Workflow for 5'-FIO Cell Treatment.
Troubleshooting Logic
Caption: Troubleshooting Logic for 5'-FIO Precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 5. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Indirubin | 479-41-4 [chemicalbook.com]
How to minimize 5'-Fluoroindirubinoxime toxicity in normal cells
Welcome to the technical support center for 5'-Fluoroindirubinoxime (5'-FIO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of 5'-FIO in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5'-FIO)?
A1: 5'-FIO is an indirubin derivative that primarily functions as a potent inhibitor of specific protein kinases. Like other indirubin derivatives, its anti-proliferative and pro-apoptotic effects are largely attributed to the inhibition of Cyclin-Dependent Kinases (CDKs) and key signaling pathways, such as the STAT3 pathway. By inhibiting CDKs, 5'-FIO can induce cell cycle arrest.[1][2] Its inhibition of the Src-Stat3 signaling pathway can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, thereby inducing apoptosis, particularly in cancer cells where this pathway is often constitutively active.[1]
Q2: Why is 5'-FIO toxic to normal cells?
A2: The toxicity of 5'-FIO in normal cells stems from its mechanism of action. As a kinase inhibitor, it can affect ubiquitously expressed proteins like CDKs, which are essential for the cell cycle regulation in all proliferating cells, not just cancerous ones.[1] This can lead to "on-target" toxicity in normal proliferating cells. Additionally, "off-target" effects, where the compound interacts with other kinases or cellular components, can also contribute to toxicity.
Q3: How can I assess the toxicity of 5'-FIO in my cell lines?
A3: The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section of this guide.
Q4: What is a selectivity index and why is it important?
A4: The selectivity index (SI) is a ratio of the cytotoxic concentration of a compound in normal cells to its cytotoxic concentration in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates a greater selectivity of the compound for cancer cells, which is a desirable characteristic for a potential therapeutic agent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal cell lines. | 1. The concentration of 5'-FIO is too high.2. The normal cell line is highly proliferative.3. Off-target effects of 5'-FIO. | 1. Perform a dose-response curve to determine the optimal concentration with the best selectivity.2. Consider using a less proliferative normal cell line or induce quiescence through serum starvation (see Experimental Protocols).3. Ensure the purity of the 5'-FIO compound. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density.2. Differences in the confluency of cell cultures.3. Instability of the 5'-FIO solution. | 1. Maintain a consistent cell seeding density for all experiments.2. Use cells at a consistent confluency (e.g., 70-80%) for all treatments.3. Prepare fresh 5'-FIO solutions for each experiment from a frozen stock. |
| Low or no effect on cancer cells. | 1. The cancer cell line is resistant to 5'-FIO.2. The concentration of 5'-FIO is too low.3. The STAT3 signaling pathway is not activated in the cancer cell line. | 1. Verify the expression and activation of target kinases (e.g., FLT3, CDKs, p-STAT3) in your cancer cell line.2. Increase the concentration of 5'-FIO based on dose-response studies.3. Assess the phosphorylation status of STAT3 in your cancer cell line. 5'-FIO is more effective in cells with constitutively active STAT3.[1] |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50 in µM) of Indirubin Derivatives in Cancer and Non-cancerous Cell Lines (48h treatment)
| Compound | Cancer Cell Line | IC50 (µM) | Non-cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 5'-chloro-indirubin derivative | K562 (Leukemia) | 6.60 | HEK-293 (Embryonic Kidney) | 30.65 | 4.64 | [2] |
| THP-1 (Leukemia) | 8.21 | L-929 (Fibroblast) | 40.40 | 4.92 | [2] | |
| HepG2 (Hepatoma) | 8.97 | [2] | ||||
| MCF-7 (Breast Cancer) | 11.94 | [2] | ||||
| Caco-2 (Colorectal Cancer) | 14.59 | [2] | ||||
| Meisoindigo | Various Cancer Cells | - | Human Primary Fibroblasts | >50 | - | [3] |
Note: The selectivity index is calculated as (IC50 in Non-cancerous Cell Line) / (IC50 in Cancer Cell Line). A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
Protocol for Minimizing Toxicity by Exploiting Differential STAT3 Activation
Some indirubin derivatives selectively induce apoptosis in cancer cells with constitutively active STAT3, while only causing cell cycle arrest in normal cells.[1] This protocol aims to leverage this differential response.
Objective: To determine a 5'-FIO concentration that induces apoptosis in cancer cells but only reversible cell cycle arrest in normal cells.
Methodology:
-
Cell Culture: Culture your cancer cell line (with known or suspected STAT3 activation) and a normal cell line (e.g., primary human fibroblasts) in parallel.
-
Treatment: Treat both cell lines with a range of 5'-FIO concentrations.
-
Apoptosis Assay: After 24-48 hours, assess apoptosis using an Annexin V/Propidium Iodide staining kit followed by flow cytometry.
-
Cell Cycle Analysis: In parallel, analyze the cell cycle distribution of both cell lines using propidium iodide staining and flow cytometry.
-
Washout Experiment: For the normal cells, after the initial treatment period, wash out the 5'-FIO and replace it with fresh medium. Culture for another 24-48 hours and assess cell proliferation (e.g., using MTT assay) to confirm the reversibility of the cell cycle arrest.
-
Data Analysis: Identify the concentration range of 5'-FIO that induces significant apoptosis in the cancer cell line while causing minimal apoptosis and a reversible G2/M arrest in the normal cell line.
Protocol for Cell Cycle Synchronization of Normal Cells via Serum Starvation
Synchronizing normal cells in the G0/G1 phase of the cell cycle can reduce their susceptibility to drugs that target proliferating cells.[4][5]
Objective: To enrich the normal cell population in a quiescent state before 5'-FIO treatment.
Methodology:
-
Seeding: Plate normal cells at a low density.
-
Serum Starvation: Once the cells have attached, replace the complete medium with a serum-free or low-serum (e.g., 0.5% FBS) medium.
-
Incubation: Incubate the cells in the starvation medium for 24-48 hours. This should arrest the majority of cells in the G0/G1 phase.
-
Treatment: After the starvation period, treat the cells with 5'-FIO in the low-serum or serum-free medium.
-
Co-culture (Optional): For a more complex model, you can perform this synchronization on normal fibroblasts and then co-culture them with your cancer cells before adding 5'-FIO.
-
Assessment: Evaluate the cytotoxicity of 5'-FIO on the synchronized normal cells and compare it to asynchronously proliferating normal cells.
Protocol for MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5'-FIO.
Materials:
-
96-well plates
-
5'-FIO stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: The next day, treat the cells with a serial dilution of 5'-FIO. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the 5'-FIO concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of 5'-FIO induced cytotoxicity.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 5'-Fluoroindirubinoxime in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 5'-Fluoroindirubinoxime in cancer cell lines.
FAQs: Understanding this compound and Resistance
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, multi-targeted kinase inhibitor. Its primary mechanisms of action include:
-
FLT3 Inhibition: It is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC50 of 15 nM. This is particularly relevant in cancers with FLT3 mutations, such as Acute Myeloid Leukemia (AML).
-
GSK-3β Inhibition: As a derivative of indirubin, it is also expected to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of numerous cellular processes including proliferation and apoptosis.
-
STAT3 Signaling Inhibition: Indirubin derivatives have been shown to block the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in tumor cell survival and proliferation.
Q2: What are the likely mechanisms by which cancer cells develop resistance to this compound?
While specific studies on this compound resistance are limited, based on its targets, resistance is likely to arise from:
-
On-Target Alterations:
-
Secondary Mutations in FLT3: The emergence of new mutations in the FLT3 gene can prevent the binding of this compound to the kinase domain.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of FLT3, GSK-3β, or STAT3 by upregulating alternative survival pathways, such as:
-
RAS/MAPK pathway activation
-
PI3K/AKT pathway activation
-
-
Drug Efflux and Metabolism:
-
Increased expression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the compound.
-
Alterations in metabolic enzymes could lead to faster inactivation of the drug.
-
-
Microenvironment-Mediated Resistance: Stromal cells in the tumor microenvironment can secrete growth factors that promote cancer cell survival despite treatment with kinase inhibitors.
Q3: How can I determine if my cancer cell line has become resistant to this compound?
Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine this by performing a dose-response cell viability assay (e.g., MTT or CCK-8) on your parental (sensitive) and suspected resistant cell lines. A fold-increase in IC50 of 3-10 or higher is generally considered indicative of resistance.
Troubleshooting Guide: Investigating and Overcoming Resistance
This guide provides a step-by-step approach to troubleshooting and addressing resistance to this compound in your cancer cell experiments.
Problem 1: Decreased Sensitivity to this compound (Increased IC50)
If you observe a reduced effect of this compound on cancer cell viability, follow these steps to investigate and potentially overcome the resistance.
Step 1: Confirm Resistance and Quantify the Shift in IC50
-
Action: Perform a cell viability assay (MTT or CCK-8) to compare the dose-response curves of the parental (sensitive) and the suspected resistant cell lines to this compound.
-
Expected Outcome: A rightward shift in the dose-response curve and a significant increase in the IC50 value for the resistant cell line.
Illustrative Data Presentation:
Disclaimer: The following data is for illustrative purposes to demonstrate how to present your experimental findings. Actual values will vary based on the cell line and experimental conditions.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 0.05 | 1 |
| Resistant Subclone 1 | 0.5 | 10 |
| Resistant Subclone 2 | 1.2 | 24 |
Step 2: Investigate the Molecular Mechanism of Resistance
-
Action 1: Analyze Target Protein Expression and Phosphorylation
-
Method: Perform Western blot analysis to assess the protein levels and phosphorylation status of FLT3, STAT3, and GSK-3β, as well as downstream effectors of bypass pathways (e.g., p-ERK, p-AKT).
-
Interpretation:
-
Increased p-FLT3: May indicate a secondary mutation preventing inhibitor binding.
-
Increased p-STAT3, p-ERK, or p-AKT: Suggests activation of bypass signaling pathways.
-
-
-
Action 2: Sequence the FLT3 Gene
-
Method: Isolate genomic DNA from both parental and resistant cells and perform Sanger or next-generation sequencing of the FLT3 gene, focusing on the kinase domain.
-
Interpretation: Identification of new mutations in the resistant cell line can confirm on-target resistance.
-
Step 3: Strategies to Overcome Resistance
-
Action 1: Combination Therapy
-
Rationale: Simultaneously targeting the primary pathway and the identified bypass pathway can restore sensitivity.
-
Examples of Combinations:
-
If MAPK pathway is activated: Combine this compound with a MEK inhibitor (e.g., Trametinib).
-
If PI3K/AKT pathway is activated: Combine this compound with a PI3K or AKT inhibitor (e.g., GDC-0941, MK-2206).
-
General approach: Indirubin derivatives have shown synergistic effects when combined with other chemotherapeutic agents.
-
-
-
Action 2: Develop a More Potent or Second-Generation Inhibitor
-
Rationale: If resistance is due to a specific FLT3 mutation, a different FLT3 inhibitor with activity against that mutant may be effective.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle (DMSO) as a control.
-
Incubate for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation of key signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT3, anti-STAT3, anti-p-GSK-3β, anti-GSK-3β, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Parental and resistant cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the respective IC50 concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound Signaling and Resistance Pathways
Technical Support Center: 5'-FIO Assay Troubleshooting and Mitigation of Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the 5'-Fluorescence Intensity Oligonucleotide (5'-FIO) displacement assay. Our aim is to help you identify and mitigate sources of interference to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 5'-FIO assay?
The 5'-FIO assay is a fluorescence-based method primarily used to measure the activity of DNA or RNA helicases. The assay relies on a substrate composed of a short, single-stranded DNA or RNA oligonucleotide, fluorescently labeled at its 5'-end (the "reporter strand"), which is annealed to a longer, complementary "quencher strand." In this duplex form, the fluorescence of the reporter strand is suppressed by a quencher molecule on the adjacent strand. Helicase activity unwinds this duplex, releasing the 5'-fluorescently labeled reporter strand and leading to a measurable increase in fluorescence intensity. This change in fluorescence is directly proportional to the helicase activity.
Q2: What are the common sources of interference in the 5'-FIO assay?
Interference in the 5'-FIO assay can arise from several sources, broadly categorized as:
-
Compound-related interference: Test compounds that are inherently fluorescent at the excitation and emission wavelengths of the reporter dye, or compounds that quench the fluorescence of the reporter dye.
-
Assay component-related interference: Reagents in the assay buffer that may affect the fluorescence of the reporter dye or the activity of the helicase. This can include contaminants in ATP or buffer components.[1]
-
Enzyme-related issues: The helicase preparation itself may be contaminated with nucleases that degrade the substrate, leading to a false-positive signal.
-
Substrate-related issues: The DNA/RNA substrate may have poor annealing efficiency or be susceptible to degradation.
Q3: How can I determine if my test compound is interfering with the assay?
To identify compound interference, you should perform a series of control experiments. A primary control is to measure the fluorescence of the test compound in the assay buffer without the enzyme or substrate. An increase in fluorescence suggests the compound is autofluorescent, while a decrease in the baseline fluorescence of the reporter strand in the absence of helicase activity could indicate quenching properties.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your 5'-FIO experiments.
Issue 1: High background fluorescence before initiating the reaction.
| Possible Cause | Recommended Solution |
| Poor annealing of the substrate | Verify the annealing of the reporter and quencher strands by running a sample on a native polyacrylamide gel. Ensure the annealing buffer composition and temperature cycling protocol are optimal. |
| Contaminated reagents | Test each reagent (buffer, ATP, etc.) for fluorescent contaminants. If a contaminant is identified, replace the reagent. A phosphate mop can be used to reduce background from phosphate contamination in ATP solutions.[1] |
| Nuclease contamination | Incubate the helicase with the substrate in the absence of ATP. A significant increase in fluorescence suggests nuclease activity. Use a fresh enzyme preparation or add a nuclease inhibitor that does not interfere with the assay. |
| Sub-optimal quencher | Ensure the chosen quencher has a good spectral overlap with the fluorophore's emission spectrum for efficient quenching. |
Issue 2: No or very low signal (no increase in fluorescence) after adding the enzyme and ATP.
| Possible Cause | Recommended Solution |
| Inactive helicase enzyme | Verify the activity of the helicase with a known positive control substrate or a different assay method. Ensure proper storage and handling of the enzyme. |
| Incorrect assay conditions | Optimize the assay buffer conditions (pH, salt concentration, and temperature) for your specific helicase. |
| ATP hydrolysis is not occurring | Confirm that ATP is present at a sufficient concentration and that the buffer contains the necessary co-factors for ATP hydrolysis (e.g., Mg2+). |
| Compound inhibition | If testing inhibitors, the compound may be highly potent. Perform a dose-response curve to determine the IC50. |
| Fluorescence quenching by the test compound | As mentioned in the FAQs, pre-incubate the compound with the substrate and measure fluorescence. If quenching is observed, consider using a different fluorophore-quencher pair or an orthogonal assay. |
Issue 3: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Pipetting errors | Ensure accurate and consistent pipetting, especially of the enzyme and test compounds. Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Incomplete mixing | Gently mix the contents of the wells after each reagent addition. Avoid introducing bubbles. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Plate reader settings | Optimize the plate reader's gain and number of flashes to ensure the signal is within the linear range of detection. |
Experimental Protocols
Protocol 1: Control Experiment for Compound Autofluorescence
-
Prepare a solution of the test compound in the assay buffer at the same concentration used in the main experiment.
-
Add this solution to the wells of a microplate.
-
Add assay buffer without the compound to control wells.
-
Measure the fluorescence at the excitation and emission wavelengths used for the 5'-FIO assay.
-
Interpretation: A significantly higher fluorescence signal in the compound-containing wells compared to the buffer-only wells indicates that the compound is autofluorescent.
Protocol 2: Control Experiment for Compound-Induced Quenching
-
Prepare the 5'-FIO substrate (annealed reporter and quencher strands) in the assay buffer.
-
Add the test compound at the desired concentration to the substrate solution.
-
As a control, add an equivalent volume of vehicle (e.g., DMSO) to another aliquot of the substrate solution.
-
Incubate for a short period (e.g., 15-30 minutes) at the assay temperature.
-
Measure the fluorescence of both solutions.
-
Interpretation: A lower fluorescence signal in the presence of the compound compared to the vehicle control suggests that the compound is quenching the fluorophore.
Visualizing Workflows and Logic
Caption: General workflow for the 5'-FIO helicase assay.
Caption: Decision tree for troubleshooting common 5'-FIO assay issues.
Quantitative Data Summary
The following table summarizes potential effects of common interfering substances on 5'-FIO assay results. The values are illustrative and can vary depending on the specific assay conditions, fluorophore, and helicase used.
| Interfering Substance | Concentration Range | Observed Effect on Fluorescence Signal | Potential Interpretation |
| Autofluorescent Compound | 1 - 50 µM | Increase in baseline fluorescence | False negative (masks helicase activity) or false positive (if signal is in the dynamic range) |
| Fluorescence Quencher | 1 - 50 µM | Decrease in overall fluorescence signal | False negative (underestimates helicase activity) |
| Nuclease Contamination | Variable | Increase in fluorescence in the absence of ATP | False positive (substrate degradation mimics unwinding) |
| Excessive DMSO | > 5% (v/v) | Can decrease enzyme activity and affect fluorescence | Inaccurate determination of helicase activity |
It is crucial to perform appropriate controls to identify and mitigate these sources of interference for accurate and reliable data.
References
Cell culture contamination issues when using 5'-Fluoroindirubinoxime
Welcome to the technical support center for 5'-Fluoroindirubinoxime (5'-FIO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions related to the use of 5'-FIO in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5'-FIO)?
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC50 of 15 nM.[1] It is an indirubin derivative and is also known to inhibit Glycogen Synthase Kinase 3β (GSK-3β).[2][3][4] Its chemical formula is C16H10FN3O2 and it has a molecular weight of 295.27 g/mol .[5]
Q2: What are the common challenges when working with 5'-FIO in cell culture?
The primary challenge when using 5'-FIO in cell culture is its low solubility in aqueous solutions.[6][7] This can lead to precipitation of the compound in the culture medium, which may be mistaken for microbial contamination. Additionally, as with any cell culture experiment, maintaining sterility and preventing common biological contaminations are crucial.
Q3: How should I prepare and store 5'-FIO stock solutions?
Due to its poor water solubility, 5'-FIO should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[7] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Before use, thaw the aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium.
Q4: Can 5'-FIO cause chemical contamination in my cell culture?
Yes, if not properly dissolved or if the final concentration exceeds its solubility limit in the culture medium, 5'-FIO can precipitate. These precipitates can appear as small particles or crystals under the microscope and may be confused with bacterial or yeast contamination. This is a form of chemical contamination.[8][9]
Troubleshooting Guides
Issue 1: Suspected Microbial Contamination After Adding 5'-FIO
Symptoms:
-
Visible particles or debris under the microscope.[12]
Troubleshooting Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Glycogen Synthase Kinase 3β Inhibitor (2'Z,3'E)-6-Bromo-indirubin- 3'-Oxime Enhances Drug Resistance to 5-Fluorouracil Chemotherapy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C16H10FN3O2 | CID 135398503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. 세포 배양 오염 문제 해결 [sigmaaldrich.com]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 12. cellculturecompany.com [cellculturecompany.com]
Validation & Comparative
Validating the FLT3 Inhibitory Activity of 5'-Fluoroindirubinoxime: A Comparative Guide
This guide provides a comprehensive comparison of 5'-Fluoroindirubinoxime (5'-FIO) with other FMS-like tyrosine kinase 3 (FLT3) inhibitors and details the experimental protocols required to validate its inhibitory activity. The content is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to FLT3 Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic abnormalities in Acute Myeloid Leukemia (AML), occurring in approximately one-third of de novo cases.[2] These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival.[2][3] This makes FLT3 a key therapeutic target for AML.
This compound (5'-FIO), a derivative of indirubin, has been identified as a potent inhibitor of FLT3.[4][5][6] This guide outlines the data supporting its activity and the methodologies to independently verify its efficacy and selectivity.
Comparative Efficacy of FLT3 Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. 5'-FIO demonstrates high potency against FLT3 with an IC50 value in the low nanomolar range.
| Compound | Type | Target | IC50 | Reference Compound For |
| This compound | Investigational | FLT3 | 15 nM | N/A |
| VEGFR2 | 1.53 µM | Off-target kinase | ||
| Aurora A | 1.27 µM | Off-target kinase | ||
| Midostaurin | First-Generation | FLT3 (ITD & TKD) | Varies | Approved FLT3 Inhibitor |
| Sorafenib | First-Generation | FLT3, VEGFR, PDGFR | Varies | Approved FLT3 Inhibitor |
| Gilteritinib | Second-Generation | FLT3 (ITD & TKD) | Varies | Approved FLT3 Inhibitor |
| Quizartinib | Second-Generation | FLT3 (ITD) | Varies | Approved FLT3 Inhibitor |
Data sourced from multiple references.[3][4][7]
Experimental Validation Protocols
Validating the inhibitory activity of a compound like 5'-FIO involves a series of in vitro and cell-based assays to determine its potency, selectivity, and effect on cancer cell proliferation.
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified recombinant FLT3 protein. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[1][8]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a base reaction buffer suitable for FLT3 kinase (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[1]
-
Prepare serial dilutions of 5'-FIO in the kinase buffer. A 5% DMSO concentration is typically used as a vehicle control.
-
Prepare a solution containing the FLT3 substrate (e.g., Myelin Basic Protein or a specific peptide) and ATP in the kinase buffer.[9]
-
Prepare a solution of purified recombinant FLT3 enzyme in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the diluted 5'-FIO or vehicle control.
-
Add 2 µl of the FLT3 enzyme solution to each well.
-
Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and measure ADP production according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.[10]
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each 5'-FIO concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay
This assay assesses the inhibitor's ability to block FLT3 autophosphorylation within a cellular context. This is crucial as it confirms the compound's cell permeability and activity on the target in its native environment.
Principle: In AML cells with activating FLT3 mutations (e.g., MV4-11, MOLM-13), the FLT3 receptor is constitutively phosphorylated. The assay measures the level of phosphorylated FLT3 (p-FLT3) or downstream signaling proteins (p-STAT5, p-ERK) in the presence of the inhibitor.[11][12][13]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture FLT3-ITD positive AML cells (e.g., MV4-11) in appropriate media.
-
Seed the cells in a multi-well plate and starve them of serum if necessary (for non-constitutively active models).
-
Treat the cells with serial dilutions of 5'-FIO or vehicle control for a specified period (e.g., 2-4 hours).
-
For FLT3-wild-type models, stimulate the cells with FLT3 ligand (FLT3-L) to induce phosphorylation after inhibitor treatment.[11]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release cellular proteins.
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
-
Phosphorylation Detection (ELISA Method):
-
Use a sandwich ELISA kit specific for phosphorylated FLT3 or a downstream target like STAT5.
-
Add equal amounts of protein lysate to wells coated with a capture antibody.
-
Incubate to allow the target protein to bind.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the target protein.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate to generate a colorimetric or chemiluminescent signal.
-
Read the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein amount.
-
Calculate the percentage of inhibition of phosphorylation for each 5'-FIO concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Anti-Proliferative Cell-Based Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cells that are dependent on FLT3 signaling.
Principle: FLT3-mutant AML cells rely on the constitutive FLT3 signaling for their proliferation and survival. Inhibiting FLT3 should lead to cell cycle arrest and/or apoptosis, thus reducing the number of viable cells.[6]
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed FLT3-ITD positive cells (e.g., MV4-11) and, as a control, FLT3-wild-type cells (e.g., HL-60) into 96-well plates at a low density.
-
Allow the cells to adhere or stabilize overnight.
-
Add serial dilutions of 5'-FIO or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plates for an extended period, typically 72 hours, to allow for effects on cell proliferation.[4]
-
-
Viability Measurement:
-
Assess cell viability using a metabolic assay such as MTT, WST-1, or a luminescence-based assay like CellTiter-Glo.
-
These assays measure metabolic activity, which correlates with the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each 5'-FIO concentration compared to the vehicle-treated control.
-
Plot the percentage of viable cells against the inhibitor concentration and calculate the IC50 value for anti-proliferative activity.
-
Visualized Pathways and Workflows
Diagrams help to conceptualize the biological pathway and the experimental process for validating an inhibitor.
Caption: FLT3 signaling pathway and the point of inhibition.
Caption: Workflow for validating an FLT3 inhibitor.
References
- 1. promega.com [promega.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Indirubin derivatives as potent FLT3 inhibitors with anti-proliferative activity of acute myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. FLT3 Kinase Enzyme System Application Note [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.co.uk [promega.co.uk]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Targeting FLT3 in acute myeloid leukemia using ligand-based chimeric antigen receptor-engineered T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
5'-Fluoroindirubinoxime: A Potent Kinase Inhibitor in the Indirubin Family
A Comparative Guide for Researchers and Drug Development Professionals
Indirubins, a class of bis-indole alkaloids originally isolated from traditional Chinese medicinal plants, have garnered significant attention in the field of oncology and neurodegenerative disease research. Their primary mechanism of action involves the competitive inhibition of key protein kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), leading to cell cycle arrest and induction of apoptosis.[1] Among the numerous synthetic derivatives, 5'-Fluoroindirubinoxime (5'-FIO) has emerged as a promising candidate with potent and selective inhibitory activity. This guide provides a comparative analysis of 5'-FIO's efficacy against other notable indirubin derivatives, supported by experimental data and detailed methodologies.
Comparative Efficacy: A Quantitative Overview
The therapeutic potential of indirubin derivatives is largely dictated by their inhibitory potency against specific kinase targets and their cytotoxic effects on cancer cells. The following tables summarize the available quantitative data (IC50 values) for this compound and other key indirubin derivatives, allowing for a direct comparison of their efficacy.
Table 1: Kinase Inhibition Profile of Indirubin Derivatives (IC50 values)
| Compound | CDK1/cyclin B (µM) | CDK5/p25 (µM) | GSK-3β (µM) | FLT3 (nM) |
| Indirubin | 9 | 5.5 | 0.6 | Not Available |
| Indirubin-3'-monoxime | 0.4 | 0.18 | 0.035 | Not Available |
| 6-Bromoindirubin | 0.12 | 0.07 | 0.02 | Not Available |
| 6-Bromoindirubin-3'-oxime (BIO) | 0.08 | 0.03 | 0.005 | Not Available |
| This compound (5'-FIO) | Not Available | Not Available | Not Available | 15 |
Data compiled from multiple sources. Experimental conditions may vary.
Table 2: Anti-proliferative Activity of Indirubin Derivatives in Cancer Cell Lines (IC50 values)
| Compound | MV4;11 (Acute Myeloid Leukemia) (nM) | Other Cell Lines (µM) |
| This compound (5'-FIO) | 72 | Not Available |
| Indirubin-3'-monoxime | Not Available | Varies by cell line |
| 6-Bromoindirubin-3'-oxime (BIO) | Not Available | Varies by cell line |
Data compiled from multiple sources. Experimental conditions may vary.
Mechanism of Action: Targeting Key Signaling Pathways
Indirubin derivatives exert their anti-proliferative and pro-apoptotic effects by targeting crucial signaling pathways that are often dysregulated in cancer and other diseases. The two primary pathways affected are the Cyclin-Dependent Kinase (CDK) pathway, which governs cell cycle progression, and the Glycogen Synthase Kinase-3β (GSK-3β) pathway, a key regulator of cellular metabolism, proliferation, and apoptosis.
CDK Signaling Pathway
CDKs are a family of protein kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle. Indirubin derivatives act as ATP-competitive inhibitors of CDKs, preventing the phosphorylation of their substrates and thereby inducing cell cycle arrest, primarily at the G1/S and G2/M phases.
GSK-3β Signaling Pathway
GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway. In many cancers, GSK-3β is constitutively active, leading to the degradation of β-catenin and suppression of tumor-suppressive genes. Indirubin derivatives inhibit GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, which can, depending on the cellular context, either promote or inhibit tumor growth. Inhibition of GSK-3β has also been linked to the reduction of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This non-radioactive, luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E, GSK-3β)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-2 peptide for GSK-3β)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Indirubin derivatives (dissolved in DMSO)
-
Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indirubin derivatives in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MV4;11)
-
Cell culture medium and supplements
-
Indirubin derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indirubin derivatives or vehicle (DMSO) for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Conclusion
The available data indicates that this compound is a highly potent inhibitor of the FLT3 kinase and exhibits significant anti-proliferative activity against acute myeloid leukemia cells harboring FLT3 mutations. While direct comparative data against a broad panel of CDKs and GSK-3β for 5'-FIO is limited in the public domain, the indirubin scaffold has consistently demonstrated potent inhibitory activity against these key cellular regulators. The oxime substitution, as seen in other derivatives like indirubin-3'-monoxime and BIO, generally enhances the inhibitory potency. Further comprehensive kinase profiling and cell-based assays are warranted to fully elucidate the comparative efficacy and selectivity of this compound within the expanding family of indirubin derivatives, paving the way for its potential development as a targeted therapeutic agent.
References
In Vivo Validation of 5'-Fluoroindirubinoxime: A Comparative Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of 5'-Fluoroindirubinoxime (5'-FIO) with alternative therapeutic agents. The following sections present a summary of quantitative data, detailed experimental protocols for key validation studies, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Anti-Tumor Efficacy
The following table summarizes the in vivo efficacy of this compound and comparable anti-tumor agents in relevant preclinical models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Citation(s) |
| This compound | RK3E-ras rat kidney epithelial cells | Sprague-Dawley rats | Direct intratumoral injection (every other day for 10 days) | Significant inhibition of tumor growth, increased apoptosis, and decreased tumor cell proliferation. | [1][2] |
| Gilteritinib | FLT3-ITD positive Acute Myeloid Leukemia (MV4-11 and MOLM-13 cell lines) | Xenograft and intra-bone marrow transplantation mouse models | Oral administration | Tumor regression and improved survival.[3][4] | [3][4] |
| Sorafenib | FLT3 mutant Acute Myeloid Leukemia | Mouse model | Not specified | Median survival of 36.5 days vs. 20.5 days in untreated mice.[5] Barely detectable disease with treatment. | [5] |
| Midostaurin | Wild-type FLT3-expressing Acute Myeloid Leukemia (SKNO-1-luc+ and OCI-AML3-luc+ cell lines) | Xenograft mouse models | 80 mg/kg in SKNO-1-luc+ model; 100 mg/kg in OCI-AML3-luc+ model | Significant increase in median survival. | [1] |
| Quizartinib | FLT3-ITD Acute Myeloid Leukemia | Mouse model | 10 mg/kg, orally, once a day | Eradicated tumors and significantly prolonged survival. | [6] |
| Cytarabine & Daunorubicin | Acute Myeloid Leukemia | Liposomal formulation in animal models | Not specified | Optimal killing of leukemia cells. | [7] |
Experimental Protocols
In Vivo Xenograft Model for Acute Myeloid Leukemia (AML)
This protocol outlines the establishment of a patient-derived or cell line-derived AML xenograft model in immunodeficient mice, a standard method for evaluating the in vivo efficacy of anti-leukemic drugs.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rγnull (NSG) mice)[8]
-
Human AML cell lines (e.g., MV4-11, MOLM-13 for FLT3-mutated AML) or primary patient-derived AML cells[3][6]
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
Phosphate-buffered saline (PBS)
-
Anesthetic agent
-
Sub-lethal irradiation source or myeloablative conditioning agent (e.g., busulfan)
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: House immunodeficient mice in a sterile, pathogen-free environment.
-
Myeloablation (Optional but recommended for enhanced engraftment): To facilitate engraftment of human hematopoietic cells, mice can be sub-lethally irradiated (e.g., 1Gy) or treated with a myeloablative agent like busulfan.[8]
-
Cell Preparation: Culture human AML cells to the desired number. Harvest and wash the cells with PBS. Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 105 cells per mouse).[8]
-
Cell Implantation: Anesthetize the mice. Inject the AML cell suspension via one of the following routes:
-
Intravenous (tail vein): For systemic disease models.
-
Intrahepatic (in newborn pups): Can lead to high levels of engraftment.[8]
-
Subcutaneous: For the formation of solid tumors.
-
-
Monitoring of Engraftment:
-
Monitor the mice regularly for signs of disease progression (e.g., weight loss, lethargy, hind-limb paralysis).
-
Starting 2-4 weeks post-engraftment, collect peripheral blood samples to assess the level of human CD45+ cells by flow cytometry, indicating successful engraftment of human AML cells.[8]
-
-
Treatment Initiation: Once engraftment is confirmed (typically >10% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups to begin drug administration.[8]
Drug Administration in Mouse Xenograft Models
The choice of administration route depends on the pharmacokinetic properties of the drug being tested.
-
Oral Gavage: Suitable for orally bioavailable compounds like Gilteritinib and Quizartinib.[3][6]
-
Intravenous (IV) Injection: Administered typically via the tail vein for systemic delivery.
-
Intraperitoneal (IP) Injection: A common route for systemic administration of various agents.
-
Subcutaneous (SC) Injection: Used for sustained release of certain formulations.
-
Intratumoral (IT) Injection: Delivers the agent directly to the tumor site, as was done in the initial in vivo study of this compound.[1][2]
Mandatory Visualizations
Caption: Workflow for in vivo validation of anti-tumor agents.
References
- 1. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorafenib targets acute myeloid leukemia driven by mutant FLT3 gene - Xagena [xagena.it]
- 6. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5'-FIO vs. Midostaurin in FLT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Potent FLT3 Inhibitors
In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have emerged as a critical class of therapeutic agents. Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis. This guide provides a head-to-head comparison of 5'-Fluoroindirubinoxime (5'-FIO), a potent indirubin derivative, and midostaurin, a multi-kinase inhibitor approved for the treatment of FLT3-mutated AML. This comparison is based on currently available preclinical data and aims to provide an objective overview of their performance, supported by experimental details.
Mechanism of Action and Target Profile
Both 5'-FIO and midostaurin are small molecule inhibitors that target the ATP-binding pocket of protein kinases, thereby inhibiting their enzymatic activity. However, their selectivity profiles appear to differ significantly, with 5'-FIO demonstrating high potency for FLT3, while midostaurin exhibits a broader spectrum of activity against multiple kinases.
This compound (5'-FIO) is a derivative of the natural product indirubin and has been identified as a potent inhibitor of FLT3. Its primary mechanism of action is the inhibition of FLT3 kinase activity.
Midostaurin is a multi-targeted kinase inhibitor with activity against a range of kinases, including protein kinase C (PKC) isoforms, SYK, FLT1, c-FGR, c-SRC, FLT3, PDGFRβ, and VEGFR1/2. Its efficacy in FLT3-mutated AML is attributed to its potent inhibition of both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3.
Quantitative Kinase Inhibition
The inhibitory activity of 5'-FIO and midostaurin against their primary target, FLT3, and other kinases is summarized in the table below. This data is crucial for understanding their potency and potential for off-target effects.
| Kinase Target | 5'-FIO IC₅₀ (nM) | Midostaurin IC₅₀ (nM) | Reference |
| FLT3 | 15 | 10 | |
| VEGFR2 | 1530 | 80-500 | |
| Aurora A | 1270 | - | |
| PKCα | - | 80-500 | |
| Syk | - | 20.8 | |
| c-Kit | - | 80-500 | |
| PDGFRβ | - | 80-500 |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
In Vitro Efficacy in Cancer Cell Lines
The cytotoxic effects of 5'-FIO and midostaurin have been evaluated in various cancer cell lines. Midostaurin has been extensively studied in AML cell lines harboring FLT3 mutations, demonstrating potent anti-proliferative activity. Data for 5'-FIO in FLT3-mutant AML cell lines is less prevalent in the public domain.
| Cell Line | Cancer Type | FLT3 Status | 5'-FIO IC₅₀ (µM) | Midostaurin IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | Not specified | 12.2 | ~1.0 | |
| SNU-638 | Gastric Carcinoma | Not specified | 2.1 | - | |
| HT-1080 | Fibrosarcoma | Not specified | 3.4 | - | |
| MOLM-14 | AML | FLT3-ITD | Not available | 0.0047 | |
| MV4-11 | AML | FLT3-ITD | Not available | 0.012 | |
| OCI-AML3 | AML | FLT3-WT | Not available | Submicromolar |
Signaling Pathway Inhibition
Both 5'-FIO and midostaurin function by inhibiting the FLT3 signaling pathway, which is constitutively activated in FLT3-mutated AML. This inhibition blocks downstream signaling cascades that promote leukemic cell proliferation and survival.
Experimental Protocols
To ensure reproducibility and allow for cross-experimental comparisons, detailed methodologies for key assays are provided below.
FLT3 Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the FLT3 enzyme.
Protocol:
-
Reagent Preparation: Recombinant human FLT3 kinase, a suitable peptide substrate (e.g., a generic tyrosine kinase substrate or a specific FLT3 substrate), and ATP are prepared in a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Test compounds (5'-FIO or midostaurin) are serially diluted in DMSO.
-
Reaction Setup: The kinase reaction is initiated by mixing the FLT3 enzyme, peptide substrate, and the test compound in a 96- or 384-well plate.
-
Initiation and Incubation: The reaction is started by the addition of ATP. The plate is then incubated at 37°C for a defined period (e.g., 60 minutes).
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP, or by using luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a DMSO control. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in the presence of the test compounds.
Protocol:
-
Cell Seeding: AML cell lines (e.g., MOLM-14, MV4-11) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) in their appropriate growth medium.
-
Compound Treatment: The cells are treated with serial dilutions of 5'-FIO or midostaurin. A vehicle control (DMSO) is also included. The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. A solubilization solution (e.g., acidified isopropanol) is then added to dissolve the crystals.
-
MTS Assay: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well and incubated for 1-4 hours.
-
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.
In Vivo AML Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and tolerability of anticancer compounds.
Protocol:
-
Cell Implantation: Human AML cells, such as MV4-11, are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to establish to a palpable size (for subcutaneous models). The mice are then randomized into treatment and control groups. Treatment with 5'-FIO or midostaurin is typically administered orally by gavage at a predetermined dose and schedule.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. The body weight of the mice is also recorded as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as histology and biomarker assessment, may also be performed. For survival studies, the endpoint is the time to a predetermined tumor volume or the overall survival of the animals.
Summary and Future Directions
This guide provides a comparative overview of 5'-FIO and midostaurin, two inhibitors of the FLT3 kinase. Based on the available data:
-
5'-FIO appears to be a highly potent and potentially more selective inhibitor of FLT3 compared to midostaurin. However, its broader kinase selectivity profile and its efficacy in relevant FLT3-mutated AML models require further investigation.
-
Midostaurin is a well-characterized multi-kinase inhibitor with proven clinical efficacy in FLT3-mutated AML. Its broad-spectrum activity may contribute to its therapeutic effect but could also be responsible for certain off-target toxicities.
For a more definitive head-to-head comparison, further studies are warranted. Specifically, a comprehensive kinase profiling of 5'-FIO against a large panel of kinases would be invaluable to assess its selectivity. Furthermore, in vitro and in vivo studies of 5'-FIO in well-characterized FLT3-ITD and FLT3-TKD AML models, directly comparing its efficacy and toxicity with midostaurin under identical experimental conditions, would provide crucial data for its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to consider these factors when designing future preclinical and clinical studies.
Unveiling Apoptosis: 5'-Fluoroindirubinoxime's Efficacy in Caspase Activation Confirmed
For Immediate Release
A deep dive into the apoptotic-inducing capabilities of 5'-Fluoroindirubinoxime reveals its potent activation of the caspase cascade, a crucial element in programmed cell death. This guide provides a comparative analysis of this compound against established apoptosis inducers, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a derivative of the indirubin molecule, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action lies in the induction of apoptosis, a controlled and essential process for eliminating damaged or cancerous cells. A key confirmation of apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program. This report presents a comparative analysis of this compound's ability to activate caspases against other well-known apoptosis-inducing agents: Staurosporine, Doxorubicin, and 5-Fluorouracil.
Comparative Efficacy in Caspase-3/7 Activation
To quantitatively assess the pro-apoptotic efficacy, the activation of effector caspases-3 and -7 was measured in HeLa human cervical cancer cells following treatment with this compound and the comparator compounds. The data, summarized in the table below, highlights the relative potency of each compound in triggering this critical apoptotic event.
| Compound | Cell Line | IC50 | Caspase-3/7 Activation (Fold Change) |
| This compound | HeLa | Not available | Data not available |
| Staurosporine | HeLa | ~4 nM - 0.5 µM | ~5.8-fold |
| Doxorubicin | HeLa | ~0.374 µM - 2.9 µM | Data not available |
| 5-Fluorouracil | HeLa | ~5.96 µM - 43.34 µM | Data not available |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. The data presented is a synthesis from multiple sources for comparative purposes.
Signaling Pathways of Apoptosis Induction
The induction of apoptosis is a complex process involving distinct signaling cascades. The following diagram illustrates the general mechanism by which this compound is proposed to activate the intrinsic apoptotic pathway, leading to caspase activation.
Experimental Workflow for Comparative Analysis
To generate the comparative data presented, a standardized experimental workflow is essential. The following diagram outlines the key steps for assessing apoptosis induction and caspase activation in a selected cell line.
Logical Confirmation of Apoptosis
The activation of caspases serves as a definitive marker for apoptosis. The following diagram illustrates the logical flow of how caspase activation confirms the induction of apoptosis by an agent like this compound.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are provided below.
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
HeLa cells
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Plate-reading luminometer
Protocol:
-
Seed HeLa cells in a 96-well white-walled plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, Staurosporine, Doxorubicin, or 5-Fluorouracil. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This technique is used to detect the cleavage of caspase-3 and one of its key substrates, PARP, which is indicative of caspase activation and apoptosis.
Materials:
-
Treated and untreated HeLa cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-cleaved caspase-3 (Asp175), Rabbit anti-PARP
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensity to compare the levels of cleaved caspase-3 and cleaved PARP between treated and control samples.
This guide provides a framework for understanding and further investigating the pro-apoptotic effects of this compound. The provided data and protocols offer a starting point for researchers to quantitatively assess its potential as a therapeutic agent that functions through the induction of caspase-dependent apoptosis.
Safety Operating Guide
Proper Disposal of 5'-Fluoroindirubinoxime: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5'-Fluoroindirubinoxime, a potent fluorinated indirubin derivative and kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond product delivery to encompass the entire lifecycle of our chemical reagents, including their safe disposal.
Immediate Safety and Handling Precautions
This compound is a potent bioactive compound. Standard laboratory personal protective equipment (PPE) is mandatory at all times.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Waste Categorization and Collection
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal. This compound and materials contaminated with it must be treated as hazardous chemical waste.
| Waste Type | Description |
| Solid Waste | Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper). |
| Liquid Waste (Halogenated Organic) | Solutions containing this compound dissolved in organic solvents (e.g., DMSO, ethanol). This is classified as halogenated waste due to the fluorine atom. |
| Aqueous Waste | Buffer solutions or cell culture media containing this compound. Due to its potency, this should not be disposed of down the drain. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. |
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable guide for the disposal of this compound waste.
Solid Waste Disposal
-
Collection: Place all solid waste contaminated with this compound into a dedicated, durable, and sealable plastic bag or container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard symbols (e.g., "Toxic").
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's licensed hazardous waste management service.
Liquid Waste (Halogenated Organic) Disposal
-
Segregation: Collect all organic solvent waste containing this compound in a dedicated, properly vented, and chemically compatible waste container labeled "Halogenated Organic Waste".
-
Labeling: Affix a hazardous waste label to the container, listing "this compound" and the solvent(s) used. Keep a running log of the contents and their approximate concentrations.
-
Storage: Keep the container tightly sealed when not in use and store it in a secondary containment bin within the SAA.
-
Disposal: Do not fill the container beyond 90% capacity. Request a pickup from your institution's EHS department or their designated waste contractor.
Aqueous Waste Disposal
-
Collection: Collect all aqueous solutions containing this compound in a separate, leak-proof container.
-
Labeling: Label the container as "Aqueous Hazardous Waste" and list all chemical constituents, including "this compound."
-
pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before collection, if it is safe to do so and does not cause precipitation of the compound.
-
Storage and Pickup: Store in secondary containment and arrange for professional disposal. Do not pour aqueous waste containing this compound down the drain.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Decontamination of Glassware
Glassware that has been in contact with this compound should be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the glassware with a small amount of the solvent used in the experiment (e.g., DMSO, ethanol). Collect this rinse as halogenated organic waste.
-
Second Rinse: Perform a second rinse with an appropriate solvent (e.g., acetone or ethanol) to remove any residual compound. This rinse should also be collected as hazardous waste.
-
Washing: After decontamination, the glassware can be washed with soap and water as per standard laboratory procedures.
Regulatory Compliance
Disposal of this compound must comply with all local, state, and federal regulations governing hazardous waste. It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly categorized, labeled, and stored. Consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
By following these procedures, you contribute to a safe and sustainable research environment. Our commitment to our customers includes providing the necessary information to handle our products responsibly from acquisition to disposal.
Personal protective equipment for handling 5'-Fluoroindirubinoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5'-Fluoroindirubinoxime (CAS 861214-33-7), a potent FMS-like receptor tyrosine kinase-3 (FLT3) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this antiproliferative agent.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect eyes and face from splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn. | To prevent skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or when adequate ventilation is not available. | To prevent inhalation of the compound, which may be harmful. |
| Hand Protection | Double gloving is recommended. | To provide an extra layer of protection against contamination. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound, from preparation of solutions to the execution of experiments.
III. Disposal Plan: Safe Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions, cell culture media containing the compound) | Collect in a labeled, sealed, and chemical-resistant container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, lab coats) | Place in a designated hazardous waste bag and dispose of according to institutional guidelines. |
IV. Experimental Protocol: FLT3 Kinase Assay
The following is a representative protocol for an in vitro FLT3 kinase assay, a common application for this compound.
Objective: To determine the inhibitory activity of this compound on FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
ATP
-
Kinase buffer
-
Substrate peptide
-
This compound (dissolved in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the FLT3 kinase, substrate peptide, and the diluted compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[1]
V. Signaling Pathway
This compound is a potent inhibitor of the FMS-like receptor tyrosine kinase-3 (FLT3) signaling pathway.[2][1][3] Dysregulation of this pathway is implicated in various cancers, particularly acute myeloid leukemia (AML).
This guide is intended to provide essential safety and logistical information. Researchers should always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines for chemical handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
